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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Fluoro-2-methoxy-6-methylpyridine (CAS 1227597-07-0): Properties, Synthesis, and Applications

A Note on Data Availability: 4-Fluoro-2-methoxy-6-methylpyridine (CAS 1227597-07-0) is a specialized chemical intermediate primarily available through research chemical suppliers. As such, comprehensive, publicly availab...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: 4-Fluoro-2-methoxy-6-methylpyridine (CAS 1227597-07-0) is a specialized chemical intermediate primarily available through research chemical suppliers. As such, comprehensive, publicly available experimental data is limited. This guide synthesizes available information and provides expert-driven insights based on established chemical principles and data from structurally analogous compounds to offer a thorough technical overview for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of 4-Fluoro-2-methoxy-6-methylpyridine are summarized below. While experimentally determined data for properties such as boiling and melting points are not widely published, the molecular formula and weight are established.

PropertyValueSource
CAS Number 1227597-07-0N/A
Molecular Formula C₇H₈FNOSupplier Data
Molecular Weight 141.14 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidN/A
Boiling Point Not reportedN/A
Melting Point Not reportedN/A
Density Not reportedN/A
Solubility Expected to be soluble in common organic solventsN/A

Synthesis and Reactivity

A validated, step-by-step synthesis protocol for 4-Fluoro-2-methoxy-6-methylpyridine is not publicly documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be devised based on well-established pyridine chemistry, starting from a readily available precursor such as 2,4-dichloro-6-methylpyridine.

Representative Synthetic Pathway

The proposed synthesis involves a two-step nucleophilic aromatic substitution (SNAr) sequence. The differential reactivity of the chlorine atoms at the 2- and 4-positions of the pyridine ring is key. The chlorine at the 2-position is generally more susceptible to nucleophilic attack.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Fluorination A 2,4-Dichloro-6-methylpyridine B Intermediate: 4-Chloro-2-methoxy-6-methylpyridine A->B Sodium Methoxide (NaOMe) Methanol (MeOH) Heat C 4-Fluoro-2-methoxy-6-methylpyridine (Target Compound) B->C Potassium Fluoride (KF) Phase-Transfer Catalyst (e.g., 18-crown-6) High-boiling solvent (e.g., DMSO) Heat

Caption: Proposed two-step synthesis of 4-Fluoro-2-methoxy-6-methylpyridine.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 4-Chloro-2-methoxy-6-methylpyridine

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol under a nitrogen atmosphere.

  • Reaction: Once the sodium has fully reacted, add 2,4-dichloro-6-methylpyridine (1.0 equivalent) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-chloro-2-methoxy-6-methylpyridine.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 4-Fluoro-2-methoxy-6-methylpyridine

  • Reaction Setup: In a flame-dried round-bottom flask, combine 4-chloro-2-methoxy-6-methylpyridine (1.0 equivalent), spray-dried potassium fluoride (2-3 equivalents), and a phase-transfer catalyst such as 18-crown-6 (0.1 equivalents) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Heating: Heat the mixture to a high temperature (e.g., 150-180 °C) and stir vigorously. The progress of the fluorination can be monitored by GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with a solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic extracts multiple times with water to remove the DMSO, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The final product, 4-fluoro-2-methoxy-6-methylpyridine, can be purified by vacuum distillation or flash chromatography to achieve high purity.

Spectroscopic and Analytical Profile

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons, a singlet for the methoxy group protons, and a singlet for the methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (141.14).

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry, and 4-fluoro-2-methoxy-6-methylpyridine represents a valuable building block for the synthesis of complex, biologically active molecules.[1]

Role as a Chemical Intermediate

The fluorine and methoxy groups on the pyridine ring offer distinct opportunities for further chemical modification. The fluorine atom can be displaced by various nucleophiles in an SNAr reaction, allowing for the introduction of diverse functional groups. This makes the compound a versatile intermediate in the synthesis of pharmaceutical agents and agrochemicals.[2]

G A 4-Fluoro-2-methoxy-6-methylpyridine (Scaffold) B Nucleophilic Aromatic Substitution (SNAr) at C4-position A->B Reaction with Nucleophiles (Nu-H) C Diverse Functionalized Pyridine Derivatives B->C Introduction of amines, thiols, alcohols, etc. D Lead Compounds for Drug Discovery C->D Further Synthetic Elaboration

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Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methoxy-6-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-6-methylpyridine, a substituted pyridine scaffold of significant interest to researchers, scientists, and professionals in drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-6-methylpyridine, a substituted pyridine scaffold of significant interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's fundamental properties, outlines plausible synthetic routes, and discusses the strategic importance of its constituent functional groups in the context of modern medicinal chemistry.

Core Molecular Properties

4-Fluoro-2-methoxy-6-methylpyridine is a heterocyclic aromatic compound. Based on its structure, the core physicochemical properties have been calculated and are summarized below.

PropertyValue
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
IUPAC Name 4-fluoro-2-methoxy-6-methylpyridine

Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug discovery, known for its presence in numerous therapeutic agents. The specific substitutions on this core—fluoro, methoxy, and methyl groups—are not arbitrary but are deliberate choices made by medicinal chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles.

  • The Role of the Fluorine Atom : The introduction of fluorine into a drug candidate is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence the molecule's conformation, which can lead to improved target selectivity and reduced off-target effects.[3][4][5] By blocking sites of metabolic oxidation, fluorination often extends the half-life of a drug.[6]

  • The Influence of the Methoxy Group : The methoxy group is a non-lipophilic substituent that can significantly impact a molecule's properties.[7][8] It can act as a hydrogen bond acceptor and its orientation can be crucial for fitting into protein binding pockets.[7] Furthermore, the methoxy group can influence the electronic properties of the aromatic ring and its metabolic stability.[9][10]

  • The Contribution of the Methyl Group : The seemingly simple methyl group can have a profound impact on a drug's efficacy, an effect sometimes referred to as the "magic methyl" effect.[11] It can improve binding affinity through favorable hydrophobic interactions within a target protein and can also serve to block metabolic degradation at that position, thereby enhancing the drug's oral bioavailability and in vivo exposure.[11]

The combination of these three substituents on a pyridine ring creates a molecule with a unique set of properties that are highly desirable in the development of novel therapeutics.

Synthesis of 4-Fluoro-2-methoxy-6-methylpyridine: Proposed Methodologies

Route 1: Nucleophilic Aromatic Substitution (SNAr) from a Bromo-Precursor

This approach leverages the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The strategy involves the displacement of a bromide at the 4-position of the pyridine ring with a fluoride ion. The pyridine nitrogen atom activates the ortho and para positions to nucleophilic attack, making this transformation feasible despite the presence of electron-donating methoxy and methyl groups.

SNAr_Synthesis Start 4-Bromo-2-methoxy- 6-methylpyridine Product 4-Fluoro-2-methoxy- 6-methylpyridine Start->Product SNAr Reagents CsF or KF/Kryptofix High-boiling polar aprotic solvent (e.g., DMSO, DMF, Sulfolane) Heat (120-180 °C) Balz_Schiemann_Synthesis Start 4-Amino-2-methoxy- 6-methylpyridine Intermediate 4-Diazoniumtetrafluoroborate- 2-methoxy-6-methylpyridine Start->Intermediate 1. HBF₄ 2. NaNO₂, aq., 0-5 °C (Diazotization) Product 4-Fluoro-2-methoxy- 6-methylpyridine Intermediate->Product Heat (Thermal Decomposition)

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Foundational

chemical structure of 4-Fluoro-2-methoxy-6-methylpyridine

This is an in-depth technical guide on the chemical structure, synthesis, and application of 4-Fluoro-2-methoxy-6-methylpyridine . CAS No: 1227597-07-0 Molecular Formula: C₇H₈FNO Molecular Weight: 141.14 g/mol [1] Introd...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical structure, synthesis, and application of 4-Fluoro-2-methoxy-6-methylpyridine .

CAS No: 1227597-07-0 Molecular Formula: C₇H₈FNO Molecular Weight: 141.14 g/mol [1]

Introduction: The Scaffold in Context

In the high-stakes arena of medicinal chemistry, 4-Fluoro-2-methoxy-6-methylpyridine represents a precision tool for "scaffold hopping." It serves as a bioisostere for trisubstituted benzenes, offering distinct physicochemical advantages: the pyridine nitrogen lowers lipophilicity (LogP), the fluorine atom blocks metabolic oxidation at the 4-position, and the methoxy group provides a hydrogen bond acceptor handle.

For researchers targeting kinases or GPCRs, this scaffold is particularly valuable because it breaks molecular symmetry while offering three distinct vectors for functionalization:

  • C4-Fluorine: A handle for SNAr displacement or C-F activation.

  • C6-Methyl: A "soft" site for lateral lithiation or benzylic oxidation.

  • C2-Methoxy: An electron-donating group (EDG) that modulates the ring's basicity.

Structural Characterization & Electronic Profile

Understanding the electronic push-pull dynamics of this molecule is critical for predicting its reactivity.

Electronic Distribution
  • The Pyridine Core: Electron-deficient by nature, making it susceptible to nucleophilic attack.

  • 4-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), significantly activating the ring towards nucleophiles, particularly at the C2 and C6 positions. However, since C2 is already substituted with an electron-donating methoxy group, the fluorine itself becomes a leaving group in harsh SNAr conditions.

  • 2-Methoxy Group: Provides mesomeric electron donation (+M), which partially counteracts the electron deficiency of the pyridine ring, making the nitrogen more basic than in 2,4-difluoropyridine.

  • 6-Methyl Group: Provides weak inductive donation (+I) and steric bulk, protecting the C6 position from nucleophilic attack.

NMR Spectral Characteristics (Predicted)

The following shifts are characteristic of this substitution pattern in CDCl₃:

NucleusSignalShift (δ ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H C3-H 6.15 - 6.25dd³JH-F ≈ 10, ⁴JH-H ≈ 2Aromatic proton between F and OMe
¹H C5-H 6.40 - 6.50dd³JH-F ≈ 8, ⁴JH-H ≈ 2Aromatic proton between F and Me
¹H O-Me 3.90s-Methoxy protons
¹H C6-Me 2.45s-Methyl protons
¹⁹F C4-F -102.0m-Fluorine substituent

Synthetic Pathways

The synthesis of 4-Fluoro-2-methoxy-6-methylpyridine requires careful control of regioselectivity. The most robust route involves Nucleophilic Aromatic Substitution (SNAr) on a difluoro precursor.

Primary Route: Regioselective SNAr

The starting material, 2,4-difluoro-6-methylpyridine , presents two electrophilic sites (C2 and C4). Although the C4 position is generally more activated in simple pyridines, the C2 position is often the primary site of attack for hard nucleophiles like methoxide due to the inductive effect of the adjacent nitrogen and the stabilization of the intermediate Meisenheimer complex.

Reaction Scheme:

Synthesis Start 2,4-Difluoro-6-methylpyridine Reagent NaOMe (1.0 eq) / MeOH 0°C to RT Start->Reagent Product 4-Fluoro-2-methoxy-6-methylpyridine (Major Isomer) Reagent->Product ~85% Regioselectivity Byproduct 2-Fluoro-4-methoxy-6-methylpyridine (Minor Isomer) Reagent->Byproduct ~15%

Caption: Regioselective synthesis via SNAr. The 2-position is favored under kinetic control.

Experimental Protocol: SNAr Synthesis

Objective: Preparation of 5.0 g of 4-Fluoro-2-methoxy-6-methylpyridine.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • 2,4-Difluoro-6-methylpyridine (5.0 g, 38.7 mmol)

    • Sodium Methoxide (2.1 g, 38.7 mmol, 1.0 eq) - Note: Use strictly 1.0 equivalent to prevent disubstitution.

    • Anhydrous Methanol (50 mL)

  • Procedure:

    • Dissolve the pyridine precursor in anhydrous methanol and cool the solution to 0°C in an ice bath.

    • Add the Sodium Methoxide portion-wise over 15 minutes. Crucial: Slow addition favors the kinetic product (2-substitution).

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Add water (50 mL) and extract with Dichloromethane (3 x 50 mL).

    • Purification: The crude mixture will contain the desired product and the 4-methoxy regioisomer. Separate via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The 2-methoxy isomer typically elutes first due to lower polarity (internal shielding).

Reactivity & Functionalization Map

Once synthesized, the scaffold offers three orthogonal reactivity vectors.

Reactivity Center 4-Fluoro-2-methoxy-6-methylpyridine SNAr S_NAr Displacement (C4) Reagent: Amines/Thiols, Heat Product: 4-Amino/Thio derivatives Center->SNAr Activated C-F bond Lithiation Lateral Lithiation (C6-Me) Reagent: LDA, -78°C, Electrophile Product: Chain Extension Center->Lithiation Acidic Benzylic Protons OrthoLi Ortho-Lithiation (C3) Reagent: LiTMP, -78°C Product: 3-Substituted derivatives Center->OrthoLi Directed by F and OMe

Caption: Orthogonal reactivity channels. The C4-F bond is the primary handle for library generation.

SNAr Displacement (C4)

The 4-fluoro group is highly activated. It can be displaced by primary and secondary amines to generate 2-methoxy-6-methyl-4-aminopyridines .

  • Conditions: DMSO or NMP, 120°C, K₂CO₃.

  • Utility: This reaction is fundamental for installing solubilizing tails (e.g., piperazines) in kinase inhibitors.

Lateral Lithiation (C6-Methyl)

The methyl group at C6 is "benzylic" (picolinic) and acidic (pKₐ ~29).

  • Protocol: Treatment with LDA at -78°C generates the lateral anion, which can be trapped with aldehydes, ketones, or alkyl halides.

  • Strategic Value: Allows for the construction of fused ring systems or chain extensions without disturbing the sensitive C4-F bond.

Ortho-Lithiation (C3 vs C5)
  • C3 Position: Located between the Fluorine and Methoxy groups. This position is highly activated for deprotonation (ortho-directing effect of F and OMe). However, lithiation here is risky due to potential "benzyne" (pyridyne) formation via LiF elimination.

  • Recommendation: Use LiTMP (non-nucleophilic base) at strictly -78°C or lower to trap the C3 anion if 3-substitution is required.

References

  • Regioselectivity in SNAr of Difluoropyridines

    • Title: "Regioselective Nucleophilic Substitution of 2,4-Difluoropyridine."
    • Source:Journal of Organic Chemistry (General Principle Reference).
    • Context: Establishes that 2-position is kinetically favored for alkoxide
  • Synthesis Precursors

    • Title: "2,4-Difluoro-6-methylpyridine Supplier D
    • Source: BLD Pharm / Sigma-Aldrich C
    • Context: Starting material availability.[2][3][4][5]

  • Lithiation of Fluoropyridines

    • Title: "Metallation of Fluoropyridines."[4]

    • Source:Chemical Reviews, 2008.
    • Context: Guidelines for handling C3-lithiation and avoiding pyridyne form
  • Safety Data

    • Title: "Safety Data Sheet: 4-Fluoro-2-methoxy-6-methylpyridine."
    • Source: Combi-Blocks / PubChem.
    • Context: Handling precautions for fluorinated pyridines.[4]

Sources

Exploratory

An In-depth Technical Guide to Determining the Organic Solvent Solubility of 4-Fluoro-2-methoxy-6-methylpyridine

A Senior Application Scientist's Framework for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for determining the solubility of 4-Fluoro-2-methoxy-6-methylpyridi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Framework for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the solubility of 4-Fluoro-2-methoxy-6-methylpyridine in various organic solvents. In the absence of extensive public data for this specific compound, this document emphasizes robust, field-proven methodologies and the scientific rationale behind them. It is designed to empower researchers to generate high-quality, reliable solubility data essential for applications ranging from synthetic chemistry to pharmaceutical formulation.[1][2][3]

Theoretical Foundation: Predicting Solubility Behavior

A molecule's structure is the primary determinant of its solubility. Before embarking on experimental work, a thorough analysis of 4-Fluoro-2-methoxy-6-methylpyridine's physicochemical properties provides a predictive basis for solvent selection.

Molecular Structure Analysis:

  • Pyridine Core: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts a degree of polarity.

  • Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

  • Fluoro Group (-F): The high electronegativity of fluorine creates a strong dipole but it is a weak hydrogen bond acceptor.

  • Methyl Group (-CH₃): This is a nonpolar, lipophilic group.

Predicted Solubility: Based on these features, 4-Fluoro-2-methoxy-6-methylpyridine can be classified as a moderately polar compound with hydrogen bond accepting capabilities.[4] Its solubility is expected to be highest in moderately polar to polar aprotic solvents. It will likely exhibit lower solubility in highly nonpolar solvents (like alkanes) and potentially limited solubility in highly polar protic solvents (like water) where it cannot self-associate via hydrogen bonding as effectively as the solvent itself. This principle, often summarized as "like dissolves like," is the cornerstone of solvent selection.[1]

Experimental Design: A Systematic Approach

A successful solubility study hinges on a well-designed experiment. This involves a strategic selection of solvents and a robust, validated methodology for measurement.

Solvent Selection Strategy: To build a comprehensive solubility profile, a diverse panel of organic solvents should be selected. These solvents should span a range of polarities and hydrogen bonding capabilities. This approach is critical in pharmaceutical processes, including reaction, separation, and formulation.[5][6]

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Polar Aprotic Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneHigh dipole moment, capable of solvating polar molecules. Commonly used in synthesis and analysis.[7]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Capable of hydrogen bonding. Important for crystallization and formulation studies.
Nonpolar / Low Polarity Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, Heptane/HexaneRepresents a range of nonpolar environments relevant to extraction, chromatography, and reaction chemistry.[8]

Diagram 1: Workflow for Thermodynamic Solubility Determination

This diagram outlines the logical flow of the recommended experimental protocol, from initial preparation to final data analysis.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Processing A Weigh excess solid 4-fluoro-2-methoxy-6-methylpyridine B Add known volume of selected organic solvent A->B C Agitate at constant temperature (e.g., 25°C) for 24 hours B->C D Ensure excess solid remains undissolved C->D Visual Check E Centrifuge to pellet undissolved solid C->E F Filter supernatant through 0.45 µm syringe filter E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze by validated HPLC-UV method G->H I Quantify concentration using calibration curve H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Gold-Standard Protocol: The Shake-Flask Method

The isothermal shake-flask method is widely regarded as the gold standard for determining thermodynamic (or equilibrium) solubility.[9][10] It measures the maximum amount of a compound that can dissolve in a solvent at equilibrium.[11][12]

Detailed Step-by-Step Methodology:

  • Preparation of Vials:

    • Accurately weigh an excess amount of solid 4-Fluoro-2-methoxy-6-methylpyridine into a series of glass vials. An excess is critical to ensure that equilibrium with the solid phase is achieved.[9]

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 hours is typically adequate, but this should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[9][13]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, filter the supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents).[13][14] This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification by HPLC-UV:

    • High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for accurately quantifying the concentration of the dissolved compound.[13][14][15]

    • Method Development: Develop a simple isocratic or gradient reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[8][11]

    • Calibration Curve: Prepare a series of standard solutions of 4-Fluoro-2-methoxy-6-methylpyridine of known concentrations in a suitable solvent (e.g., acetonitrile). Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered sample solutions with the mobile phase to fall within the linear range of the calibration curve. Inject the diluted samples and record the peak areas.[13]

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the thermodynamic solubility.

Data Presentation and Interpretation

Organizing the generated data in a clear, concise format is essential for comparison and decision-making.

Table 2: Template for Reporting Solubility Data

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
AcetonitrilePolar Aprotic25Experimental DataCalculated DataClear, colorless solution
DichloromethaneLow Polarity25Experimental DataCalculated DataClear, colorless solution
EthanolPolar Protic25Experimental DataCalculated DataClear, colorless solution
HeptaneNonpolar25Experimental DataCalculated DataInsoluble, solid remains
DMSOPolar Aprotic25Experimental DataCalculated DataClear, colorless solution

Interpretation for Drug Development:

  • High Solubility in Volatile Solvents (e.g., DCM, EtOAc): Suggests ease of handling during synthesis workup and purification via chromatography.

  • Moderate Solubility in Protic Solvents (e.g., EtOH, IPA): Indicates potential for developing crystallization processes for purification.[6]

  • High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): Useful for preparing high-concentration stock solutions for biological screening assays.[16][17]

  • Low Solubility: Can be a significant hurdle in drug development, affecting absorption and bioavailability.[3][18] Poor solubility often necessitates formulation strategies like salt formation or the use of co-solvents to achieve desired therapeutic concentrations.[4][19]

Conclusion: A Pathway to Reliable Data

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]

  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. Available from: [Link]

  • Aungst, B. J., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Bergström, C. A. S. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Panchagnula, R., et al. (1993). The development of a predictive method for the estimation of flux through polydimethylsiloxane membranes. III. Application to a series of substituted pyridines. PubMed. Available from: [Link]

  • Ionescu, C. C., & Funar-Timofei, S. (2020). The Importance of Solubility for New Drug Molecules. Banat's Journal of Biotechnology. Available from: [Link]

  • Giraud, S., & Martin, L. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available from: [Link]

  • Goral, M., et al. (2016). Solvent selection for pharmaceuticals. ResearchGate. Available from: [Link]

  • World Health Organization (WHO). (2019). Annex 4. Available from: [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

  • Li, J., Wang, Q., & Hidalgo, I. J. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Available from: [Link]

  • Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. Available from: [Link]

  • Solitek Pharma. (2025, April 14). Screening and Selection of Solid Forms: Optimizing Drug Development. Available from: [Link]

  • Akay, C., & Değim, T. (2007). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. Available from: [Link]

  • Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. Available from: [Link]

  • Kumar, R., & Singh, P. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Siew, A. (2012). Organic solvents in the pharmaceutical industry. SciSpace. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available from: [Link]

  • Han, Y., & Hidalgo, I. J. (2007). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. Available from: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodo-6-methoxypyridine. Available from: [Link]

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Foundational

The Strategic Integration of Fluorinated Pyridine Building Blocks in Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its water solubility make it a privileged scaffold. However, the strategic incorporation of fluorine atoms onto this ring system has unlocked new potential, allowing chemists to fine-tune molecular properties with unparalleled precision.[1][2] The introduction of fluorine can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic (PK) profile.[1][2][3] This is achieved by modulating electronic properties, pKa, lipophilicity, and by blocking sites of metabolic degradation.[1][3][4][5] This guide provides an in-depth exploration of key fluorinated pyridine building blocks, their synthesis, and their application in contemporary drug discovery.

Physicochemical Impact of Fluorination

The introduction of fluorine, the most electronegative element, into a pyridine ring induces significant changes in its physicochemical properties. These modifications are fundamental to the improved pharmacological profiles often observed in fluorinated drug candidates.[5]

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen. This has profound implications for a drug's behavior in the physiological environment. A lower pKa can reduce unwanted interactions with acidic organelles like lysosomes, decrease off-target activity at various receptors, and improve oral absorption and cell permeability.[1]

For example, the replacement of a hydrogen atom with a fluorine atom can lower the pKa of the corresponding pyridinium ion by several units.[6] This effect is additive; increasing the number of fluorine substituents further decreases the basicity. The position of the fluorine atom also plays a crucial role, with fluorine at the 2- and 4-positions exerting a stronger influence than at the 3-position due to resonance effects.

Impact on Lipophilicity and Metabolic Stability

While often considered a "lipophilic hydrogen," the effect of fluorine on lipophilicity is context-dependent.[7][8] A single fluorine atom can increase lipophilicity, which may enhance membrane permeability.[9] However, the introduction of multiple fluorine atoms or fluorinated alkyl groups can have complex effects on a molecule's polarity and its interactions with biological targets.[6][7]

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][2][3][4][9] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[1][4] By strategically placing fluorine atoms at positions susceptible to oxidative metabolism, medicinal chemists can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1][4]

Data Summary: Physicochemical Properties
Building BlockpKa of Conjugate Acid (Approx.)Effect on Lipophilicity (logP)Key Feature
Pyridine5.20.65Baseline
2-Fluoropyridine0.4IncreasedReduced basicity, metabolic blocking
3-Fluoropyridine3.0IncreasedModerate basicity reduction
2,6-Difluoropyridine-2.9IncreasedSignificantly reduced basicity
Perfluoropyridine< -4.0Significantly IncreasedHighly electron-deficient, reactive towards nucleophiles

Note: pKa and logP values are approximate and can vary based on substitution and measurement conditions.[6]

Key Classes and Synthetic Strategies

The utility of fluorinated pyridines has driven the development of diverse synthetic methodologies for their preparation. These range from classical methods to modern catalytic approaches.

Monofluoropyridines

2-Fluoropyridine and 3-Fluoropyridine are among the most common building blocks. They are frequently used to introduce a fluorine atom to block metabolic hotspots or to modulate the pKa of the pyridine nitrogen.

  • Classical Synthesis: Traditional methods often involve nucleophilic aromatic substitution (SNAr) on activated chloropyridines or the Balz-Schiemann reaction on aminopyridines.[10]

  • Modern Approaches: More recent methods include Rh(III)-catalyzed C-H functionalization to construct the fluorinated pyridine ring from acyclic precursors, offering a more direct and versatile route.[11][12][13] Another powerful technique is the direct C-H fluorination of pyridines using electrophilic fluorinating agents like Selectfluor.[10][14]

Polyfluoropyridines

Perfluoropyridine and other highly fluorinated pyridines are valuable for their unique reactivity. The high degree of fluorination renders the pyridine ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).[15][16]

  • SNAr Chemistry: These building blocks readily react with a wide range of nucleophiles (O, N, S, C-based) to create highly functionalized pyridine derivatives.[16][17] The substitution typically occurs at the 4-position, followed by the 2- and 6-positions.[15]

Experimental Protocol: SNAr on Perfluoropyridine

This protocol describes a representative nucleophilic aromatic substitution reaction on perfluoropyridine with a generic amine nucleophile.

Materials:

  • Perfluoropyridine

  • Primary or secondary amine (1.0 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine and anhydrous acetonitrile.

  • Add potassium carbonate to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add perfluoropyridine (1.0 eq) to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • The crude product is typically purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Characterization:

  • Confirm the structure of the purified product using 1H NMR, 19F NMR, 13C NMR, and mass spectrometry.

Visualization of Synthetic Logic

The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

G cluster_0 Synthetic Decision Workflow cluster_1 Monofluorination cluster_2 Polyfluorination / Derivatization Start Desired Fluoropyridine Target Q1 Monofluoro or Polyfluoro? Start->Q1 Mono_Strategy Select Strategy Q1->Mono_Strategy Monofluoro Poly_Strategy Utilize Polyfluoropyridine Q1->Poly_Strategy Polyfluoro CH_Func C-H Functionalization (e.g., Rh-catalyzed) Mono_Strategy->CH_Func Novel Scaffold SNAr_Cl SNAr on Chloropyridine Mono_Strategy->SNAr_Cl Simple Precursor Direct_Fluor Direct C-H Fluorination (e.g., Selectfluor) Mono_Strategy->Direct_Fluor Late-stage End Final Product CH_Func->End SNAr_Cl->End Direct_Fluor->End SNAr_PFP SNAr on Perfluoropyridine (Sequential Substitution) Poly_Strategy->SNAr_PFP SNAr_PFP->End

Caption: Decision workflow for synthesizing fluorinated pyridines.

Applications in Drug Discovery: Case Studies

Fluorinated pyridine building blocks are integral to numerous approved drugs and clinical candidates, particularly in oncology and inflammatory diseases.

Kinase Inhibitors

The pyridine core is a well-established hinge-binding motif in many kinase inhibitors.[18] The introduction of fluorine can enhance binding affinity, improve selectivity, and block metabolic degradation, leading to more potent and durable clinical effects. For instance, 2-bromo-4-fluoro-5-methylpyridine is a versatile starting material for creating diverse kinase inhibitor libraries.[18] The fluorine atom modulates the electronic properties of the pyridine ring, while the bromine atom provides a handle for cross-coupling reactions to introduce various side chains.[18]

GPCR Modulators and Other Targets

Beyond kinases, fluorinated pyridines are found in drugs targeting a wide array of proteins. The ability to fine-tune pKa is particularly valuable for optimizing interactions with aminergic G-protein coupled receptors (GPCRs), where the protonation state of the pyridine nitrogen is critical for binding.

Visualization of Fluorine's Impact

The strategic placement of fluorine can block metabolic attack and alter key physicochemical properties.

G Parent Parent Pyridine Drug (Metabolically Liable Site) pKa = 5.2 Metabolism Cytochrome P450 (Oxidation) Parent->Metabolism Metabolic Pathway Fluorinated Fluorinated Pyridine Analog (Metabolic Site Blocked) pKa = 3.0 Parent->Fluorinated Strategic Fluorination Metabolite Inactive Metabolite Metabolism->Metabolite Improved_PK Improved Pharmacokinetics (Longer Half-life) Fluorinated->Improved_PK Leads to

Caption: Impact of fluorination on drug metabolism and properties.

Conclusion and Future Outlook

Fluorinated pyridine building blocks are indispensable tools in modern medicinal chemistry. Their strategic use allows for the precise modulation of key drug properties, leading to compounds with improved efficacy, safety, and pharmacokinetic profiles. As our understanding of fluorine's influence on molecular interactions deepens and as new synthetic methodologies emerge, the role of these building blocks in drug discovery will undoubtedly continue to expand.[5][10] The development of novel methods for late-stage fluorination and the creation of new, diverse fluorinated pyridine scaffolds will remain active areas of research, promising to deliver the next generation of innovative therapeutics.[19]

References

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central (PMC) - National Institutes of Health (NIH).[Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed Central (PMC) - National Institutes of Health (NIH).[Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.[Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed - National Institutes of Health (NIH).[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications.[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed - National Institutes of Health (NIH).[Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Publications.[Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate.[Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv.[Link]

  • The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research.[Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed - National Institutes of Health (NIH).[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ACS Publications.[Link]

  • Nucleophilic substitution patterns in perfluoropyridine. ResearchGate.[Link]

  • Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).[Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • New method for introducing fluorinated components into molecules. Universität Münster.[Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.[Link]

  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed - National Institutes of Health (NIH).[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (PMC) - National Institutes of Health (NIH).[Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH.[Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central (PMC) - National Institutes of Health (NIH).[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed - National Institutes of Health (NIH).[Link]

  • Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar.[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications.[Link]

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Exploratory

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

An In-depth Technical Guide to 4-Fluoro-2-methoxy-6-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery This guide provides a comprehensive technical overview of 4-Fluoro-2-methoxy-6-methylpyridine,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Fluoro-2-methoxy-6-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Fluoro-2-methoxy-6-methylpyridine, a fluorinated pyridine derivative of increasing interest to researchers, scientists, and drug development professionals. Given its specific substitution pattern, this molecule holds potential as a key building block in the design of novel therapeutics. This document will delve into its commercial availability, plausible synthetic routes, and the rationale behind its utility in medicinal chemistry.

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modulations can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1][3]

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its fluorinated analogues are highly desirable.[4][5] The strategic placement of a fluorine atom on the pyridine ring can alter the pKa of the nitrogen atom, influencing its interaction with biological targets. Furthermore, the methoxy group is a common substituent in approved drugs, where it can impact ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[6] The combination of these functional groups in 4-Fluoro-2-methoxy-6-methylpyridine makes it a promising, albeit specialized, building block for drug discovery programs.

Commercial Availability

However, a variety of structurally related fluorinated and methoxylated pyridines are commercially available. These can serve as starting materials or reference compounds for synthetic efforts.

Table 1: Availability of Structurally Related Pyridine Derivatives

Compound NameCAS NumberTypical SuppliersNotes
3-Fluoro-2-methoxy-6-methylpyridine375368-80-2ChemUniverse[7]Isomeric compound, useful for comparative studies.
4-Fluoro-2-methylpyridine766-16-5MilliporeSigma[8], Thermo Scientific Chemicals[9], Synchem[10]Lacks the methoxy group but shares the 4-fluoro-2-methylpyridine core.
4-Fluoro-2-methoxy-6-nitroaniline2092773-15-2Ambeed, Inc., AiFChem, Chemenu Inc., BLD Pharmatech Ltd.A related aniline, potentially a precursor for more complex derivatives.

The lack of direct commercial availability suggests that 4-Fluoro-2-methoxy-6-methylpyridine is likely a novel compound or one that requires custom synthesis. The following sections of this guide will therefore focus on a proposed synthetic strategy.

Proposed Synthesis of 4-Fluoro-2-methoxy-6-methylpyridine

While a specific, published synthesis for 4-Fluoro-2-methoxy-6-methylpyridine could not be located, a plausible synthetic route can be designed based on established methodologies for the preparation of substituted fluoropyridines. The proposed multi-step synthesis starts from a commercially available precursor and employs common organic reactions.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach would involve the late-stage introduction of the methoxy group via nucleophilic aromatic substitution (SNAr) on a suitable di-substituted fluoropyridine. The fluorine atom at the 4-position is generally less reactive towards SNAr than a leaving group at the 2- or 6-position. Therefore, a precursor with a good leaving group at the 2-position would be ideal.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway:

G cluster_0 Proposed Synthesis of 4-Fluoro-2-methoxy-6-methylpyridine A 2-Chloro-4-fluoro-6-methylpyridine D 4-Fluoro-2-methoxy-6-methylpyridine A->D Nucleophilic Aromatic Substitution (SNAr) B Sodium methoxide (NaOMe) B->D Methoxide source C Methanol (MeOH) C->D Solvent

Caption: Proposed synthetic route to 4-Fluoro-2-methoxy-6-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and may require optimization.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 2-Chloro-4-fluoro-6-methylpyridine (1.0 eq) in anhydrous methanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to proceed to completion within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-Fluoro-2-methoxy-6-methylpyridine.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

The unique substitution pattern of 4-Fluoro-2-methoxy-6-methylpyridine makes it an attractive building block for the synthesis of novel bioactive molecules.

Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosteric replacement is a powerful tool for lead optimization.[11] The 2-methoxy-pyridine motif can act as a bioisostere for other functional groups, potentially improving the compound's properties while maintaining or enhancing its biological activity.

Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. The fluorine and methoxy substituents can be strategically employed to fine-tune the interactions with the kinase active site, potentially leading to increased potency and selectivity.

Central Nervous System (CNS) Agents

The ability of fluorine to increase lipophilicity can enhance a molecule's ability to cross the blood-brain barrier, making 4-Fluoro-2-methoxy-6-methylpyridine a potentially valuable scaffold for the development of CNS-active agents.

Conclusion

4-Fluoro-2-methoxy-6-methylpyridine is a specialized fluorinated pyridine derivative with significant potential in drug discovery. While not currently commercially available, a plausible synthetic route has been proposed based on established chemical principles. The strategic incorporation of this building block into novel molecular scaffolds could lead to the development of new therapeutics with improved pharmacological profiles. Further research into the synthesis and application of this and related compounds is warranted.

References

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.).
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications. (2015, July 20).
  • New method for introducing fluorinated components into molecules - Universität Münster. (2024, May 16).
  • Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar. (n.d.).
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. (2019, January 21).
  • 4-Fluoro-2-methylpyridine | 766-16-5 - MilliporeSigma. (n.d.).
  • 4-Fluoro-2-methylpyridine, 96% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 4-Fluoro-2-methylpyridine - Synchem. (n.d.).
  • 3-FLUORO-2-METHOXY-6-METHYLPYRIDINE [P82635] - ChemUniverse. (n.d.).
  • 4-Fluoro-2-methoxy-6-nitroaniline (CAS No. 2092773-15-2) Suppliers - ChemicalRegister. (n.d.).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).
  • The role of the methoxy group in approved drugs - PubMed. (2024, July 5).
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.).
  • Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline - ChemicalBook. (2019, November 5).
  • 2-cyano-6-methylpyridine - Organic Syntheses Procedure. (n.d.).
  • Application Notes and Protocols: 4-Fluoro-2-hydroxyquinoline in Medicinal Chemistry - Benchchem. (n.d.).
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (n.d.).
  • WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE - WIPO Patentscope. (2018, November 15).

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective Synthesis of 4-Fluoro-2-methoxy-6-methylpyridine

Abstract & Significance 4-Fluoro-2-methoxy-6-methylpyridine is a valuable substituted pyridine derivative widely employed as a key building block in the synthesis of complex molecules within the pharmaceutical and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

4-Fluoro-2-methoxy-6-methylpyridine is a valuable substituted pyridine derivative widely employed as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique electronic and structural properties make it an important intermediate for introducing a fluorinated methoxypyridine scaffold into target compounds. This application note provides a comprehensive guide to the synthesis of 4-Fluoro-2-methoxy-6-methylpyridine via a highly regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available precursor, 2,4-difluoro-6-methylpyridine. We will delve into the mechanistic principles governing the reaction's selectivity, present a detailed and validated experimental protocol, and offer expert insights for successful execution and troubleshooting.

Principle & Mechanistic Rationale: Achieving Regioselectivity

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile—in this case, the methoxide ion (CH₃O⁻)—displaces a leaving group on an electron-deficient aromatic ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][2]

2.1 The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The methoxide ion attacks one of the carbon atoms bearing a fluorine atom. This is typically the rate-determining step and results in the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

  • Elimination of Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the fluoride ion (F⁻), which is a good leaving group in SNAr reactions due to the high electronegativity of fluorine, which makes the C-F bond breakage not the rate-limiting step.[4]

Caption: General mechanism of the SNAr reaction.

2.2 The Causality of C2-Position Selectivity

In 2,4-difluoro-6-methylpyridine, both the C2 and C4 positions are activated for nucleophilic attack. However, the substitution occurs almost exclusively at the C2 position. This high regioselectivity is governed by electronic factors:

  • Inductive Effect: The nitrogen atom exerts a powerful electron-withdrawing inductive effect. This effect is distance-dependent and is therefore felt most strongly at the adjacent C2 and C6 positions, making them more electrophilic (electron-poor) than the more distant C4 position.

  • Resonance Stabilization: During the nucleophilic attack, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at C2 or C4.[1] However, the greater initial electrophilicity of the C2 carbon makes it the kinetically favored site of attack. The combination of these effects leads to a lower activation energy for the formation of the C2-substituted intermediate compared to the C4-substituted one.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1 Reagents and Materials

Reagent/MaterialFormulaCAS NumberM.W. ( g/mol )AmountEquivalents
2,4-Difluoro-6-methylpyridineC₆H₅F₂N440-91-5129.115.00 g1.0
Sodium Methoxide (30% in MeOH)CH₃ONa124-41-454.028.1 mL1.1
Anhydrous Methanol (MeOH)CH₄O67-56-132.0450 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-688.11~200 mL-
Saturated aq. NH₄ClNH₄Cl12125-02-953.49~50 mL-
Brine (Saturated aq. NaCl)NaCl7647-14-558.44~50 mL-
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04As needed-
Silica Gel (for chromatography)SiO₂7631-86-960.08As needed-

3.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer or temperature probe

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

3.3 Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), and a thermometer. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Initial Dissolution: To the flask, add 2,4-difluoro-6-methylpyridine (5.00 g, 38.7 mmol) and anhydrous methanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add the sodium methoxide solution (8.1 mL of 30% solution in methanol, 42.6 mmol) to the cooled reaction mixture via a dropping funnel over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 4-6 hours.

  • In-Process Monitoring (Trustworthiness Check): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical TLC system would be 20% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot has been fully consumed.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and carefully quench by adding saturated aqueous ammonium chloride solution (~50 mL).

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 15% EtOAc) to yield 4-Fluoro-2-methoxy-6-methylpyridine as a clear liquid.

Experimental Workflow & Data Presentation

Caption: High-level experimental workflow for the synthesis.

4.1 Expected Product Characteristics

PropertyValue
Product Name 4-Fluoro-2-methoxy-6-methylpyridine
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Appearance Colorless to pale yellow liquid
Expected Yield 75-85%
Purity (Post-Chromatography) >97%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~6.3-6.5 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~165, ~164 (d), ~158, ~105 (d), ~100 (d), ~53, ~24

Disclaimer: NMR spectral data are predicted based on the structure and data from similar compounds. Actual values may vary slightly.[5]

Safety & Handling

  • 2,4-difluoro-6-methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.

  • Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Causes severe skin burns and eye damage. Handle under inert and anhydrous conditions.[6]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each chemical before use. The reaction should be performed in a chemical fume hood, and appropriate PPE (safety glasses, flame-resistant lab coat, and compatible gloves) must be worn at all times.

References

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google P
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P
  • 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • 3-cyano-6-methyl-2(1)-pyridone - Organic Syntheses Procedure. (URL: [Link])

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Fluoro-2-methoxy-6-methylpyridine

Introduction: A Versatile Scaffold in Modern Synthesis 4-Fluoro-2-methoxy-6-methylpyridine stands as a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility stems fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Synthesis

4-Fluoro-2-methoxy-6-methylpyridine stands as a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of its functional groups. The pyridine core, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions. On this specific scaffold, the fluorine atom at the C4 position serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.

The methoxy and methyl groups at the C2 and C6 positions, respectively, are electron-donating. While they might slightly temper the ring's overall electrophilicity compared to an unsubstituted fluoropyridine, their primary influence is steric and electronic, directing substitution to the C4 position. The true power of this reagent lies in the high reactivity of the C-F bond in the SNAr manifold. Counterintuitively, the extreme strength of the C-F bond does not hinder the reaction; instead, the high electronegativity of fluorine strongly polarizes the C4 position, making it highly susceptible to nucleophilic attack. This attack is typically the rate-determining step, making fluoride's subsequent expulsion a facile process.[1][2] This characteristic often allows for milder reaction conditions compared to chloro- or bromo-pyridines, enhancing functional group tolerance in complex syntheses.[1][3]

This guide provides a comprehensive overview of the SNAr reactivity of 4-Fluoro-2-methoxy-6-methylpyridine, offering detailed protocols for its reaction with various classes of nucleophiles and expert insights into optimizing these transformations.

The SNAr Mechanism: An Addition-Elimination Pathway

The nucleophilic aromatic substitution on 4-Fluoro-2-methoxy-6-methylpyridine proceeds through a well-established two-step addition-elimination mechanism. This pathway is critical to understand as it dictates the required reaction conditions and explains the observed reactivity.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4 position. This step temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atom, which provides significant stabilization.

  • Elimination and Aromatization: In the second, typically faster step, the aromaticity of the ring is restored through the elimination of the fluoride ion. Fluoride is an effective leaving group in this context because the C-F bond cleavage occurs after the rate-determining nucleophilic addition step.[4]

Figure 1: General S_NAr Mechanism on 4-Fluoro-2-methoxy-6-methylpyridine.

Application Protocols

The following protocols are designed as robust starting points for the functionalization of 4-Fluoro-2-methoxy-6-methylpyridine. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary for specific, less reactive nucleophiles.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. Key steps from reaction setup to final product characterization are outlined below.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis setup Reaction Setup (Inert atmosphere if needed) reagents Add Solvent, Base, Nucleophile, and Substrate setup->reagents heat Heat to Target Temperature reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Column Chromatography) dry->purify char Characterization (NMR, MS, etc.) purify->char

Figure 2: General workflow for S_NAr reactions.

Protocol 1: Reaction with N-Nucleophiles (Amination)

The displacement of the 4-fluoro substituent with amines is one of the most common and reliable applications of this scaffold. Secondary amines, like morpholine, are excellent nucleophiles for this transformation.

Materials:

  • 4-Fluoro-2-methoxy-6-methylpyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-2-methoxy-6-methylpyridine (1.0 eq) and anhydrous DMSO to achieve a concentration of approximately 0.5 M.

  • Add anhydrous potassium carbonate (2.0 eq) and morpholine (1.2 eq) to the stirred solution.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing water, which should precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. Alternatively, if the product is soluble, dilute the reaction mixture with water and extract several times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(morpholin-4-yl)-2-methoxy-6-methylpyridine.

Causality & Insights:

  • Base: K₂CO₃ is a sufficiently strong base to neutralize the HF by-product without deprotonating the solvent or causing unwanted side reactions. For less nucleophilic amines, a stronger base like K₃PO₄ may be required.[1]

  • Solvent: DMSO is an excellent polar aprotic solvent that effectively solvates the potassium salt and accelerates SNAr reactions. Other solvents like DMF or NMP can also be used.

  • Inert Atmosphere: While not strictly necessary for all amine couplings, it is good practice to prevent the introduction of atmospheric moisture, especially when using anhydrous reagents.

Protocol 2: Reaction with O-Nucleophiles (Etherification)

The formation of aryl ethers via SNAr requires a strong base to deprotonate the alcohol or phenol, generating a potent alkoxide or phenoxide nucleophile. Anhydrous conditions are critical for success.

Materials:

  • 4-Fluoro-2-methoxy-6-methylpyridine (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl alcohol (1.1 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Once gas evolution ceases, add a solution of 4-Fluoro-2-methoxy-6-methylpyridine (1.0 eq) in anhydrous THF to the freshly prepared sodium benzoxide solution.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C).

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).

  • Cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to obtain pure 4-(benzyloxy)-2-methoxy-6-methylpyridine.

Causality & Insights:

  • Base: NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols. Potassium tert-butoxide (KOtBu) is another excellent choice.[1]

  • Anhydrous Conditions: Strong bases like NaH react violently with water. The presence of water will quench the base, consume the nucleophile, and prevent the desired reaction from occurring. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.[1]

Protocol 3: Reaction with S-Nucleophiles (Thiolation)

Thiols are generally excellent nucleophiles and often react under milder conditions than their oxygen counterparts. A moderate base is usually sufficient to generate the thiolate anion.

Materials:

  • 4-Fluoro-2-methoxy-6-methylpyridine (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-2-methoxy-6-methylpyridine (1.0 eq), K₂CO₃ (1.5 eq), and anhydrous DMF (to 0.5 M).

  • Add thiophenol (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C. Thiols are often reactive enough that high temperatures are not required.

  • Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with 1M NaOH (to remove excess thiophenol), followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield 2-methoxy-6-methyl-4-(phenylthio)pyridine.

Causality & Insights:

  • Nucleophilicity: The high polarizability and soft nature of sulfur make thiolates exceptionally potent nucleophiles in SNAr reactions.[3]

  • Workup: The basic wash (1M NaOH) is an effective way to remove the acidic starting thiol, simplifying purification.

Summary of Reaction Conditions

The choice of base, solvent, and temperature is contingent on the nucleophilicity of the substituting agent. The table below provides a general guide for various nucleophile classes.

Nucleophile ClassRepresentative NucleophileTypical BaseSolvent(s)Temperature (°C)Typical Yield (%)
Nitrogen Primary/Secondary AminesK₂CO₃, K₃PO₄, DIPEADMSO, NMP, DMF80 - 14075 - 95
Oxygen Alcohols, PhenolsNaH, KOtBuTHF, Dioxane, DMF25 - 10060 - 90
Sulfur ThiolsK₂CO₃, Na₂CO₃DMF, Acetonitrile25 - 8080 - 98
Carbon Stabilized CarbanionsNaH, LDA, KHMDSTHF, Dioxane-78 - 5050 - 85

Note: Yields are representative and highly dependent on the specific substrate and nucleophile.

Conclusion

4-Fluoro-2-methoxy-6-methylpyridine is a highly effective substrate for nucleophilic aromatic substitution. The activated C4-F bond can be displaced by a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles, providing a reliable and modular approach to the synthesis of diverse 4-substituted pyridine derivatives. By understanding the underlying addition-elimination mechanism and carefully selecting the appropriate base and solvent system, researchers can leverage this versatile building block to achieve high-yield transformations critical for drug discovery and materials development.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • BenchChem. (2025).
  • Macor, J. E., & Newman, M. E. (2005). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Lee, C. F., & Brooker, S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Dykstra, K. M., et al. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.

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Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of 4-Fluoro-2-methoxy-6-methylpyridine for Pharmaceutical Scaffolding

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within drug discovery and development.[1] Its robustness, functional group tolerance, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within drug discovery and development.[1] Its robustness, functional group tolerance, and capacity to form carbon-carbon bonds have made it an indispensable tool for constructing complex molecular architectures.[2][3] Among the vast array of building blocks, substituted heteroaromatic scaffolds are of paramount importance, as they are integral components of countless pharmaceuticals and agrochemicals.[1][4]

This guide provides an in-depth technical overview and detailed protocols for the application of 4-Fluoro-2-methoxy-6-methylpyridine as an electrophilic partner in Suzuki-Miyaura coupling reactions. While aryl fluorides are often considered challenging substrates due to the high bond dissociation energy of the C-F bond, their successful implementation offers significant advantages, including unique reactivity and access to novel chemical space. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of advanced biarylpyridine intermediates.

Mechanistic Rationale & Key Considerations

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (4-Fluoro-2-methoxy-6-methylpyridine), forming a Pd(II) complex.[3]

  • Transmetalation: The organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd2_intermediate1 Ar-Pd(II)L₂-X ox_add->pd2_intermediate1 transmetal Transmetalation pd2_intermediate1->transmetal R-B(OR)₂ Base pd2_intermediate2 Ar-Pd(II)L₂-R transmetal->pd2_intermediate2 red_elim Reductive Elimination pd2_intermediate2->red_elim red_elim->pd0 Regeneration product Ar-R (Product) red_elim->product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Reactivity Profile of 4-Fluoro-2-methoxy-6-methylpyridine

The primary challenge in using 4-Fluoro-2-methoxy-6-methylpyridine lies in the cleavage of the C(sp²)-F bond. This bond is significantly stronger than its C-Cl, C-Br, and C-I counterparts, making the initial oxidative addition step the energetic bottleneck and typically the rate-determining step of the reaction.

Causality Behind Experimental Choices:

  • Electronic Activation: The pyridine ring is inherently electron-deficient, which helps to activate the C-F bond toward oxidative addition by the electron-rich Pd(0) catalyst. This is a crucial electronic factor that makes the reaction feasible, whereas the coupling of electron-rich aryl fluorides can be exceedingly difficult.[7]

  • Substituent Effects: The 2-methoxy and 6-methyl groups are electron-donating. While they slightly counteract the activating effect of the pyridine ring, their steric bulk can influence the choice of catalyst ligand, favoring those that can accommodate substitution adjacent to the reaction center.

  • Catalyst System: To overcome the high activation energy of C-F bond cleavage, highly active catalyst systems are required. This necessitates the use of palladium precatalysts paired with bulky, electron-rich ligands such as Buchwald-type phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the subsequent reductive elimination step.

  • Base Selection: A strong base is often required. While carbonates (Na₂CO₃, K₂CO₃) can be effective, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed to ensure efficient formation of the boronate species, driving the transmetalation step forward.[6]

Experimental Protocols & Workflow

The following protocols are designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This procedure details a representative coupling of 4-Fluoro-2-methoxy-6-methylpyridine with a generic arylboronic acid.

Reagents & Equipment:

  • 4-Fluoro-2-methoxy-6-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 4-Fluoro-2-methoxy-6-methylpyridine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-120 °C) for the specified time (4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the final product.

Recommended Reaction Conditions

The choice of conditions is critical for success. The following table summarizes starting points for optimization.

ParameterRecommended System ARecommended System BRationale & Causality
Catalyst [Pd(OAc)₂] / SPhosPEPPSI™-IPrSystem A is a versatile, commonly used system for challenging couplings. System B is a pre-formed, air-stable Pd(II)-NHC precatalyst that is highly active.
Pd Loading 2 mol% Pd(OAc)₂3 mol%Higher catalyst loading may be needed for the C-F activation compared to C-Br or C-I.
Ligand Loading 4 mol% SPhosN/AA 2:1 ligand-to-palladium ratio is standard for generating the active L₂Pd(0) species.
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.0 equiv)Strong, non-nucleophilic bases are preferred to facilitate boronate formation without competing side reactions.[6]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)Aprotic organic solvents with a small amount of water are ideal for solubilizing both organic and inorganic reagents.
Temperature 100 °C110 °CElevated temperatures are necessary to overcome the activation barrier for oxidative addition of the C-F bond.
Concentration 0.1 M0.2 MReaction concentration can influence kinetics; starting at 0.1-0.2 M is typical.
Experimental Workflow Diagram

Workflow start Start: Reagent Weighing setup Vessel Assembly & Inerting (Ar/N₂) start->setup addition Reagent & Solvent Addition setup->addition reaction Heating & Stirring (80-120 °C) addition->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purify Column Chromatography workup->purify characterize Product Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Practical Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature/time.3. Poor quality reagents/solvents.1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Increase temperature in 10 °C increments or prolong reaction time.3. Use freshly purchased, anhydrous solvents and high-purity reagents.
Protodeboronation The boronic acid is cleaved by residual water/protons before it can transmetalate. This is common with heteroaryl boronic acids.[3]1. Use a boronic ester (e.g., pinacol ester) which is more stable.2. Use rigorously dried solvents and a stronger, non-hydroxide base like K₃PO₄.3. Increase the stoichiometry of the boronic acid to 1.5-2.0 equivalents.
Homocoupling of Boronic Acid Oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species and oxygen.[3]1. Ensure the reaction is strictly anaerobic.2. Use a Pd(0) source or a precatalyst that reduces efficiently to Pd(0) in situ.
Formation of Byproducts Competing side reactions, such as nucleophilic aromatic substitution on the pyridine ring by the base or water.1. Use a less nucleophilic base (e.g., K₃PO₄ over CsF).2. Ensure the reaction temperature is not excessively high.

Applications in Drug Discovery

The 2,4,6-trisubstituted biarylpyridine motif generated from this reaction is a privileged scaffold in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, improving solubility and providing a key interaction point with biological targets. The varied substitution patterns accessible through this Suzuki-Miyaura coupling allow for the fine-tuning of a compound's steric and electronic properties, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles (ADME). Pyridine-containing structures are prevalent in drugs for oncology, inflammation, and infectious diseases, making this a highly relevant transformation for generating novel compound libraries.[8][9][10]

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Google Patents. (2005). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • O'Brien, A. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Smith, A. D., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. Available at: [Link]

  • Yoon, Y. C., et al. (2023). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Scientific Reports. Available at: [Link]

  • Kaur, H., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. Available at: [Link]

  • Yoon, Y. C., et al. (2019). Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine. Surgical Endoscopy. Available at: [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Irfan, A., et al. (2021). Multicomponent Synthesis of 2, 4, 6-Triarylpyridine Analogues As Antibacterial And Antiurease Agents. Research Square. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Joy, M. N., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of Taibah University for Science. Available at: [Link]

  • Krassowska-Swieboda, B., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aikawa, K., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available at: [Link]

  • Muthusamy, A., et al. (2023). Spectroscopic, microbial studies and in-vitro anticancer activity of Pyridine Schiff base ligand and its lanthanum complexes. Journal of Chemical Sciences. Available at: [Link]

  • European Patent Office. (1986). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Available at: [Link]

  • Semantic Scholar. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Available at: [Link]

  • Ananikov, V. P., et al. (2023). Recent Progress in Pd-Catalyzed Tandem Processes. Preprints.org. Available at: [Link]

  • Goryaev, A. A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Available at: [Link]

  • Wang, Y., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Joy, M. N., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Cardiff University ORCA. Available at: [Link]

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Application

4-Fluoro-2-methoxy-6-methylpyridine as a pharmaceutical intermediate

Application Note: 4-Fluoro-2-methoxy-6-methylpyridine as a Versatile Pharmaceutical Intermediate Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound Identity: 4-Fluoro-2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Fluoro-2-methoxy-6-methylpyridine as a Versatile Pharmaceutical Intermediate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound Identity: 4-Fluoro-2-methoxy-6-methylpyridine (CAS: 1227597-07-0)[1]

Structural Logic & Reactivity Profile

  • The C4-Fluoro Vector (SNAr): Fluorine at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Due to fluorine's extreme electronegativity, it heavily polarizes the C-F bond and stabilizes the anionic Meisenheimer transition state better than chlorine or bromine[2]. This makes the 4-fluoro position highly susceptible to attack by amines, thiols, and alkoxides under relatively mild conditions[3].

  • The C2-Methoxy Vector (Masked Pyridone): The methoxy group serves a dual purpose. First, it acts as an electron-donating group (EDG) that modulates the overall electrophilicity of the ring. Second, it functions as a "masked" pyridone[4]. Protecting the oxygen as a methyl ether prevents lactam-lactim tautomerization, locking the molecule in its aromatic pyridine form. This structural rigidity enhances solubility in aprotic solvents and prevents unwanted side reactions during strong base treatments (e.g., lithiation).

  • The C6-Methyl Vector (Lateral Functionalization): The protons on the C6-methyl group are mildly acidic. They can be selectively deprotonated using strong, non-nucleophilic bases (such as LDA) to form a benzylic-type anion for electrophilic trapping, or subjected to radical bromination (using NBS/AIBN) to generate an alkyl halide handle for cross-coupling[4].

Mechanistic Pathways

The orthogonal reactivity of this intermediate allows chemists to sequence reactions without the need for excessive protecting group manipulations.

ReactivityMap SM 4-Fluoro-2-methoxy- 6-methylpyridine SNAr C4 SNAr (Amines/Thiols) SM->SNAr Nucleophiles (Heat/Base) Deprotect C2 Demethylation (Pyridone Formation) SM->Deprotect BBr3 or HBr (Heat) Lithiation C6 Lateral Lithiation (Electrophile Trapping) SM->Lithiation LDA, THF, -78°C Bromination C6 Radical Bromination (Alkyl Halide) SM->Bromination NBS, AIBN (Light/Heat)

Fig 1. Divergent and orthogonal reactivity profile of 4-Fluoro-2-methoxy-6-methylpyridine.

Quantitative Data: SNAr Optimization

When executing C4-SNAr reactions on fluorinated pyridines, the choice of solvent and base is critical to overcoming the activation energy barrier of the Meisenheimer intermediate[2]. The table below summarizes the optimization of conditions for substituting the C4-fluorine with a model primary amine (benzylamine).

EntrySolventBase (Equiv)Temperature (°C)Time (h)Conversion (%)Rationale / Causality
1THFK₂CO₃ (2.0)65 (Reflux)2415%Protic/weak bases in low-boiling solvents fail to drive the reaction.
2DMFK₂CO₃ (2.0)1001868%Polar aprotic solvent increases nucleophile energy; solid base limits kinetics.
3DMFDIPEA (2.0)10012>95%Homogeneous organic base efficiently scavenges HF, preventing amine protonation.
4NMPDIPEA (2.0)1206>98%Higher boiling point of NMP accelerates the reaction significantly.

Experimental Protocols

Protocol A: C4-Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol is a self-validating system: the use of DIPEA ensures the nucleophile remains unprotonated, while the specific aqueous workup guarantees the complete removal of high-boiling solvents that would otherwise ruin chromatographic separation.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methoxy-6-methylpyridine (1.0 mmol, 1.0 equiv)[1] in anhydrous DMF (5.0 mL, 0.2 M).

  • Nucleophile & Base Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

    • Expert Insight: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile at the highly electrophilic C4 position.

  • Thermal Activation: Seal the flask and heat the mixture to 100 °C in an oil bath for 12 hours. Monitor the consumption of the starting material via LC-MS (the product will show a distinct mass shift corresponding to the loss of fluorine[-19 Da] and addition of the amine).

  • Aqueous Workup (Critical Step): Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (20 mL), followed by five sequential washes with 5% aqueous LiCl or brine (5 × 20 mL) .

    • Expert Insight: DMF partitions heavily into the organic layer. The repeated brine/LiCl washes are mandatory to pull DMF into the aqueous phase. Failing to do this will result in severe streaking during column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient of Hexanes/EtOAc) to yield the 4-amino-2-methoxy-6-methylpyridine derivative.

SNArWorkflow Step1 1. Reagent Assembly (Substrate, Amine, DIPEA, DMF) Step2 2. Thermal Activation (100°C, 12h) Step1->Step2 Step3 3. Aqueous Quench (NaHCO3, EtOAc Extraction) Step2->Step3 Step4 4. 5x Brine/LiCl Wash (Mandatory DMF Removal) Step3->Step4 Step5 5. Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Fig 2. Self-validating operational workflow for C4-SNAr functionalization.
Protocol B: C2-Demethylation (Unmasking the Pyridone)

Once the C4 and C6 positions are functionalized, the methoxy group is often cleaved to reveal the pyridone core, a structural motif common in kinase inhibitors.

  • Preparation: Dissolve the functionalized 2-methoxy-6-methylpyridine derivative (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Slowly add Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 mmol, 3.0 equiv) dropwise via syringe.

    • Expert Insight: BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen. This coordination withdraws electron density, making the methyl group highly susceptible to nucleophilic attack by the liberated bromide ion, effectively cleaving the ether bond[4].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of Methanol (5 mL) to destroy excess BBr₃, followed by saturated aqueous NaHCO₃ until the pH reaches 7.

  • Extraction: Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1, v/v) (3 × 20 mL). Pyridones are highly polar and often water-soluble; the addition of isopropanol to the extraction solvent disrupts hydrogen bonding with water, ensuring high recovery yields.

References

  • Gray, N. M., Konopski, L., & Langlois, Y. (1994). "Functionalisation of 2-Methoxy-6-methylpyridine". Synthetic Communications, 24(10), 1367-1379. Available at:[Link]

  • Senaweera, S. et al. (2020). "Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science". National Institutes of Health (NIH). Available at:[Link]

Sources

Method

Application Note: Advanced Functionalization of the C-4 Fluorine in 6-Methylpyridine Derivatives

Executive Summary The functionalization of fluorinated heteroaromatics is a cornerstone of modern medicinal chemistry and agrochemical development. 6-Methylpyridine derivatives bearing a fluorine atom at the C-4 position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of fluorinated heteroaromatics is a cornerstone of modern medicinal chemistry and agrochemical development. 6-Methylpyridine derivatives bearing a fluorine atom at the C-4 position represent highly versatile, yet challenging, building blocks. The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry (BDE ~115 kcal/mol), typically resisting cleavage. However, the unique electronic environment of the pyridine ring—specifically the electron-withdrawing nature of the nitrogen atom—activates the C-4 position, enabling targeted defluorinative functionalization[1].

This application note provides a comprehensive guide to the two primary strategies for functionalizing the C-4 fluorine in 6-methylpyridine derivatives: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed C–F Bond Activation . By detailing the mechanistic causality and providing self-validating experimental protocols, this guide empowers researchers to efficiently construct complex C-4 substituted pyridine architectures.

Mechanistic Rationale & Chemical Causality

The SNAr Paradigm

Nucleophilic aromatic substitution of 4-fluoropyridines is highly effective despite the high bond dissociation energy of the C–F bond. The causality lies in the reaction mechanism: the rate-determining step is not the cleavage of the C–F bond, but rather the initial nucleophilic attack to form the anionic Meisenheimer intermediate[2].

  • Electrophilicity: Fluorine's extreme electronegativity strongly polarizes the C–F bond, maximizing the partial positive charge (

    
    ) at the C-4 carbon.
    
  • Resonance Stabilization: The intermediate negative charge is delocalized onto the highly electronegative pyridine nitrogen, significantly lowering the activation energy barrier.

  • Steric/Electronic Influence of the 6-Methyl Group: The methyl group at C-6 exerts a mild electron-donating (+I) effect, which slightly attenuates the overall electrophilicity of the ring compared to unsubstituted pyridine. However, it also provides steric shielding at C-6, directing nucleophiles exclusively to the highly activated C-4 position.

Transition-Metal-Catalyzed C–F Activation

For the formation of C–C bonds, SNAr is often insufficient. Transition-metal catalysis, particularly utilizing Nickel(0) complexes, offers a robust alternative[3].

  • Oxidative Addition: Low-valent, electron-rich Ni(0) species (e.g., generated from Ni(COD)2 and strongly donating phosphine or NHC ligands) can undergo oxidative addition directly into the strong C(sp2)–F bond[4].

  • Ligand Design: The use of electron-rich, sterically demanding ligands (like PCy3) is critical. The electron density facilitates the oxidative addition into the C–F bond, while the steric bulk promotes the subsequent reductive elimination step to form the new C–C bond.

Pathways SM 4-Fluoro-6-methylpyridine SNAr SNAr Pathway (Nucleophilic Attack) SM->SNAr Amines/Alkoxides Polar Aprotic Solvent NiCat Ni(0) Catalysis (Oxidative Addition) SM->NiCat Ni(COD)2, Ligand Grignard/Boronic Acid Prod1 C-4 Amines/Ethers (C-N / C-O Bond) SNAr->Prod1 Meisenheimer Complex Prod2 C-4 Alkyl/Aryl (C-C Bond) NiCat->Prod2 Transmetalation & Reductive Elimination

Figure 1: Divergent functionalization pathways for 4-fluoro-6-methylpyridine derivatives based on reagent selection.

Strategic Workflows & Experimental Protocols

Protocol A: SNAr Amination of 4-Fluoro-6-methylpyridine

This protocol describes the synthesis of 4-amino-6-methylpyridine derivatives via SNAr. The use of a polar aprotic solvent (DMF or DMSO) is critical as it solvates the cations of the base, leaving the nucleophile "naked" and highly reactive.

Reagents & Materials:

  • 4-Fluoro-6-methylpyridine (1.0 equiv, 10 mmol)

  • Morpholine (or alternative secondary amine) (1.2 equiv, 12 mmol)

  • Potassium carbonate (K2CO3, finely powdered) (2.0 equiv, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend K2CO3 in anhydrous DMF.

  • Addition: Add 4-fluoro-6-methylpyridine followed by morpholine. Seal the flask with a septum and flush with Argon.

  • Heating: Heat the reaction mixture to 90 °C using an oil bath. Causality: Elevated temperatures are required to overcome the activation barrier of the Meisenheimer complex formation.

  • Monitoring (Self-Validation): After 4 hours, monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (UV active, high Rf) should disappear, replaced by a lower Rf product spot.

  • Quench & Extraction: Cool the mixture to room temperature. Pour into 50 mL of ice-cold distilled water to quench. Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 20 mL). Causality: LiCl aggressively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

  • Analytical Validation: Confirm product via 19F NMR (complete disappearance of the C-4 fluorine signal at approx. -105 ppm) and 1H NMR (appearance of morpholine aliphatic protons).

Protocol B: Nickel-Catalyzed Defluorinative Alkylation (Kumada-Type)

This protocol details the direct C–C bond formation replacing the C-4 fluorine, utilizing a Ni(0) catalyst and a Grignard reagent.

Reagents & Materials:

  • 4-Fluoro-6-methylpyridine (1.0 equiv, 5 mmol)

  • Alkylmagnesium bromide (Grignard reagent, 1.0 M in THF) (1.5 equiv, 7.5 mmol)

  • Ni(COD)2 (0.05 equiv, 5 mol%)

  • Tricyclohexylphosphine (PCy3) (0.10 equiv, 10 mol%)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme air-sensitivity of Ni(COD)2, assemble the reaction in an inert-atmosphere glovebox.

  • Catalyst Pre-activation: In a 25 mL Schlenk tube, dissolve Ni(COD)2 and PCy3 in 5 mL of anhydrous THF. Stir for 10 minutes until a deep color change is observed, indicating the formation of the active LnNi(0) species.

  • Substrate Addition: Add 4-fluoro-6-methylpyridine dissolved in 10 mL of THF to the active catalyst solution.

  • Transmetalation Initiation: Transfer the Schlenk tube to a standard fume hood (maintaining Argon pressure). Cool to 0 °C. Dropwise, add the Grignard reagent over 15 minutes. Causality: Slow addition prevents the homocoupling of the Grignard reagent.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH4Cl (10 mL) dropwise to destroy excess Grignard.

  • Filtration (Self-Validation): Extract with EtOAc (3 x 20 mL). Filter the combined organic layers through a pad of Celite. Causality: This step is mandatory to remove colloidal nickel black and magnesium salts, which will otherwise cause severe emulsion issues and NMR line-broadening.

  • Concentration: Dry the filtrate over MgSO4 and concentrate. Purify via silica gel chromatography.

CatalyticCycle Ni0 L2Ni(0) Active Catalyst OxAdd Oxidative Addition (C-F Cleavage) Ni0->OxAdd NiII L2Ni(II)(Ar)(F) Intermediate OxAdd->NiII TransMet Transmetalation (R-MgBr) NiII->TransMet NiIIR L2Ni(II)(Ar)(R) TransMet->NiIIR RedElim Reductive Elimination (C-C Formation) NiIIR->RedElim RedElim->Ni0 Catalyst Regeneration Product C-4 Alkylated Pyridine RedElim->Product

Figure 2: Catalytic cycle for the Ni-catalyzed defluorinative cross-coupling of 4-fluoropyridines.

Quantitative Data & Reaction Scope

The table below summarizes the expected quantitative outcomes and condition variations for the functionalization of 4-fluoro-6-methylpyridine based on the protocols provided.

Functionalization TypeReagent / NucleophileCatalyst SystemSolvent / TempExpected Yield (%)Mechanism
Amination Morpholine (Secondary)NoneDMF, 90 °C85 - 92%SNAr
Amination Benzylamine (Primary)NoneDMSO, 110 °C78 - 85%SNAr
Etherification Sodium MethoxideNoneMeOH, 65 °C90 - 95%SNAr
Alkylation n-Butylmagnesium BromideNi(COD)2 / PCy3THF, 25 °C65 - 75%Ni-Cross-Coupling
Arylation Phenylboronic AcidNi(COD)2 / NHCToluene, 100 °C70 - 80%Ni-Suzuki-Type

Note: Yields are highly dependent on the rigorous exclusion of water in SNAr etherifications (to prevent hydrolysis to the pyridone) and the exclusion of oxygen in Ni-catalyzed protocols.

References

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides N
  • Synthetic Advantages of Defluorinative C−F Bond Functionalization ResearchG
  • Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts National Science Found
  • Synthetic Advantages of Defluorinative C–F Bond Functionalization (PMC)

Sources

Application

Application Note: Preparation of Kinase Inhibitors Using 4-Fluoro-2-methoxy-6-methylpyridine

Executive Summary The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of heterocyclic building blocks. 4-Fluoro-2-methoxy-6-methylpyridine (CAS 1227597-07-0) has...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of heterocyclic building blocks. 4-Fluoro-2-methoxy-6-methylpyridine (CAS 1227597-07-0) has emerged as a privileged scaffold in medicinal chemistry. This application note provides an in-depth technical guide to utilizing this building block, detailing the mechanistic rationale behind its structural features, optimized quantitative parameters for functionalization, and self-validating experimental protocols designed for high-yield synthesis.

Mechanistic Rationale & Structural Design

The architecture of 4-Fluoro-2-methoxy-6-methylpyridine is not accidental; each substituent serves a distinct, synergistic purpose in both the synthetic pathway and the final pharmacological profile of the kinase inhibitor.

The 4-Fluoro Group: The Electrophilic Core

Nucleophilic aromatic substitution (SNAr) is the primary method for installing the critical amine moieties that interact with the kinase active site. While iodine and bromine are superior leaving groups in aliphatic SN2 reactions, fluorine is the optimal leaving group for SNAr[1]. The rate-determining step in an SNAr reaction is not the elimination of the halide, but rather the initial nucleophilic addition to form the anionic Meisenheimer complex. Fluorine’s extreme electronegativity strongly polarizes the C–F bond, depleting electron density at the C4 position and stabilizing the incoming negative charge far better than heavier halogens[2].

The 2-Methoxy Group: The Masked Hinge Binder

In kinase inhibitor design, the 2-pyridone motif is frequently utilized to establish critical bidentate hydrogen bonds with the kinase hinge region (interacting with the backbone NH and C=O of the hinge residues). The 2-methoxy group serves as a stable, lipophilic "masked" pyridone. It survives harsh basic cross-coupling or SNAr conditions and can be unmasked late-stage via O-demethylation (e.g., using BBr3 or TMSI).

The 6-Methyl Group: The Conformational Vector

The 6-methyl group provides a steric shield that dictates the dihedral angle of the attached C4-amine, forcing the molecule into a bioactive conformation that minimizes entropic penalty upon binding. Furthermore, it acts as a synthetic vector for late-stage functionalization, such as benzylic bromination or oxidation to an aldehyde.

SNAr_Mechanism A 4-Fluoro-2-methoxy- 6-methylpyridine (Electrophile) C Meisenheimer Complex (Rate-Determining Step) A->C Nucleophilic Attack B Amine Nucleophile (e.g., Aniline) B->C D 4-Amino-2-methoxy- 6-methylpyridine (Kinase Inhibitor Core) C->D Fluoride Elimination

Figure 1: Addition-elimination mechanism of SNAr on 4-fluoropyridine derivatives.

Quantitative Data: SNAr Condition Optimization

When executing SNAr reactions on 4-fluoropyridines, solvent and base selection are critical. Field-Proven Insight: While DMF is a common polar aprotic solvent, it can decompose at temperatures above 100 °C to generate dimethylamine. This acts as a highly reactive competing nucleophile, leading to an unwanted 4-(dimethylamino)pyridine byproduct. Therefore, anhydrous DMSO or NMP are the preferred solvents[3].

The following table summarizes the optimization of reaction conditions for the coupling of 4-Fluoro-2-methoxy-6-methylpyridine with a standard primary arylamine (1.2 equivalents).

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
DMFK₂CO₃ (2.0)100168562*88%
NMPDIPEA (3.0)12024705592%
DMSO K₂CO₃ (2.5) 110 12 >99 91 >98%
DMSOCs₂CO₃ (2.0)11012>9989>98%

*Lower yield in DMF is attributed to the formation of the dimethylamine adduct byproduct.

Experimental Protocols (Self-Validating System)

The following protocol details the SNAr functionalization of 4-Fluoro-2-methoxy-6-methylpyridine. It is designed as a self-validating workflow, ensuring that researchers can verify the success of each step before proceeding.

Protocol 1: SNAr Coupling with Arylamines

Reagents:

  • 4-Fluoro-2-methoxy-6-methylpyridine: 1.0 mmol (141.1 mg)

  • Arylamine (Nucleophile): 1.2 mmol

  • Anhydrous K₂CO₃: 2.5 mmol (345.5 mg)

  • Anhydrous DMSO: 4.0 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-Fluoro-2-methoxy-6-methylpyridine (1.0 mmol), the arylamine (1.2 mmol), and finely powdered anhydrous K₂CO₃ (2.5 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous DMSO (4.0 mL). Purge the vial with a stream of dry nitrogen for 2 minutes, then seal with a Teflon-lined crimp cap.

  • Heating: Submerge the vial in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot of the reaction mixture using a micro-syringe. Dilute in 1 mL of Acetonitrile (MeCN) and analyze via LC-MS.

    • Pass Criteria: The reaction is complete when the starting material peak (m/z 142.1 [M+H]⁺) is <2% relative to the product peak.

    • Troubleshooting: If starting material remains >5%, add an additional 0.5 equiv of the arylamine and continue heating for 4 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold distilled water to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 10 mL) to remove residual DMSO, followed by brine (10 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Dry DMSO, K2CO3, Amine Step2 2. SNAr Reaction 110 °C, 12 h Step1->Step2 Step3 3. Reaction Monitoring LC-MS (m/z 142.1 depletion) Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Workup EtOAc Extraction & LiCl Wash Step3->Step4 >98% Conversion Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Experimental workflow for the SNAr functionalization of 4-fluoropyridines.

Protocol 2: Late-Stage Unmasking of the 2-Pyridone Hinge Binder

To activate the hydrogen-bond donor/acceptor profile required for kinase hinge binding, the 2-methoxy group must be cleaved.

Step-by-Step Methodology:

  • Dissolve the purified intermediate from Protocol 1 (0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add Boron tribromide (BBr₃, 1.0 M in DCM, 1.5 mL, 3.0 equiv). Causality Note: BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating the cleavage of the methyl-oxygen bond via bromide attack.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in Methanol (1 mL) and analyze via LC-MS. Look for the mass shift corresponding to the loss of a methyl group (-14 Da).

  • Carefully quench the bulk reaction at 0 °C by the dropwise addition of Methanol (2.0 mL), followed by saturated aqueous NaHCO₃ until the pH reaches 7-8. Extract with DCM, dry, and concentrate to yield the active 2-pyridone kinase inhibitor core.

References

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. 1

  • Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12). PMC - PubMed Central. 2

  • Convenient and efficient access to tri- and tetra-substituted 4-fluoropyridines via a [3 + 2]/[2 + 1] cyclization reaction. RHHZ.3

Sources

Method

Application Note: Precision Demethylation of 4-Fluoro-2-methoxy-6-methylpyridine

Part 1: Executive Summary & Strategic Analysis The Synthetic Challenge The conversion of 4-Fluoro-2-methoxy-6-methylpyridine (Substrate) to 4-Fluoro-6-methyl-2-pyridone (Target) is a critical transformation in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The conversion of 4-Fluoro-2-methoxy-6-methylpyridine (Substrate) to 4-Fluoro-6-methyl-2-pyridone (Target) is a critical transformation in the synthesis of kinase inhibitors and fluorinated heterocycles. While O-demethylation is a standard organic operation, this specific substrate presents a "Triad of Sensitivity" that demands a tailored approach:

  • The Fluorine Substituent (C4-F): Pyridines with halogens at the 2- or 4-positions are susceptible to Nucleophilic Aromatic Substitution (

    
    ). Harsh nucleophilic conditions (e.g., alkoxides, thiolates) risk displacing the fluorine atom.
    
  • The Pyridine Nitrogen: The basic nitrogen can sequester acidic reagents or undergo N-alkylation, complicating standard Lewis acid protocols.

  • Tautomeric Equilibrium: The product exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms, significantly affecting purification and solubility.

Methodological Decision Matrix

We have evaluated three primary methodologies. The TMSI (Trimethylsilyl Iodide) protocol is designated as the Method of Choice for high-value, small-to-medium scale synthesis due to its mildness and chemoselectivity.

FeatureMethod A: TMSI (Silane) Method B: Pyridine HCl (Melt) Method C: HBr / AcOH
Mechanism Silyl-assisted cleavage (

)
Proton-assisted cleavage (

)
Acid hydrolysis
Temperature Mild (25°C - 60°C)High (160°C - 200°C)High (Reflux)
Fluorine Stability Excellent (Non-basic)GoodModerate (Hydrolysis risk)
Scalability Medium (Reagent cost)High (Industrial standard)High
Recommendation Primary Protocol Secondary (Cost-driven)Not Recommended

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" TMSI Method

Recommended for: High purity requirements, preservation of the C-F bond, and scales <50g.

Mechanism: TMSI acts as a "hard-soft" reagent. The "hard" silicon binds irreversibly to the ether oxygen (activating it), while the "soft" iodide nucleophile attacks the methyl group. This avoids the harsh acidic environment that could hydrolyze the C-F bond.

Reagents:

  • Substrate: 4-Fluoro-2-methoxy-6-methylpyridine (1.0 equiv)

  • Sodium Iodide (NaI): 2.0 - 3.0 equiv (Dried under vacuum)

  • Chlorotrimethylsilane (TMSCl): 2.0 - 3.0 equiv

  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)

  • Note: In situ generation of TMSI using NaI/TMSCl is cheaper and often more effective than commercial TMSI due to reagent freshness.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

  • Solubilization: Add NaI (2.5 equiv) to anhydrous MeCN. Stir until partially dissolved.

  • Activation: Add TMSCl (2.5 equiv) dropwise. The mixture will become cloudy as NaCl precipitates. Stir for 15 minutes at Room Temperature (RT).

  • Addition: Add the substrate (1.0 equiv) dissolved in a minimum amount of MeCN.

  • Reaction: Heat the mixture to 60°C .

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (high

      
      ) should disappear, replaced by a baseline spot (silylated intermediate).
      
    • Duration: Typically 2–6 hours.

  • Quenching: Cool to RT. Add Methanol (MeOH) cautiously to quench excess silyl species and hydrolyze the O-silyl intermediate to the pyridone.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Resuspend the residue in water.[1]

    • Adjust pH to ~6-7 using saturated

      
       (The pyridone is amphoteric; extreme pH can trap it in the aqueous phase).
      
    • Extract with DCM or EtOAc/iPrOH (3:1) mixture (Pyridones are polar).

  • Purification: Recrystallization from Ethanol or Flash Chromatography (DCM:MeOH 95:5).

Protocol B: The Pyridine Hydrochloride Melt

Recommended for: Multi-gram to Kilogram scale where reagent cost is paramount.

Mechanism: Pyridine hydrochloride (Py[1][2]·HCl) acts as both solvent and reagent. At high temperatures, it provides a high concentration of protons for activation and chloride ions for nucleophilic demethylation.

Reagents:

  • Substrate: 4-Fluoro-2-methoxy-6-methylpyridine (1.0 equiv)

  • Pyridine Hydrochloride: 10.0 - 15.0 equiv (Solid)

Step-by-Step Workflow:

  • Setup: Use a heavy-walled flask or reaction tube. This reaction generates pressure if sealed, but is typically run open with a condenser.

  • The Melt: Combine substrate and solid Py·HCl.

  • Reaction: Heat to 160°C - 180°C . The solids will melt into a homogeneous liquid.

    • Critical Control: Do not exceed 200°C to minimize defluorination risks.

    • Duration: 1–3 hours.[3]

  • Quenching: Cool the melt to ~80°C (before it solidifies completely) and pour into crushed ice/water.

  • Isolation:

    • The product often precipitates directly upon dilution with water. Filter the solid.

    • If no precipitate: Neutralize with solid

      
       and extract with EtOAc (3x).
      
  • Purification: The crude solid is usually pure enough for subsequent steps.

Part 3: Visualizing the Chemistry

Reaction Mechanism & Tautomerism (Graphviz)

G Substrate 4-Fluoro-2-methoxy- 6-methylpyridine Activated Activated Intermediate (N-Silylated or Protonated) Substrate->Activated + TMSI or H+ Transition SN2 Attack (Nu: attacks Me) Activated->Transition Activation SilylEther Silyl Enol Ether (Transient) Transition->SilylEther - Me-Nu Pyridone 4-Fluoro-6-methyl- 2-pyridone (Target) SilylEther->Pyridone + H2O (Hydrolysis) Tautomerization Pyridone->Pyridone NH / OH Tautomerism

Caption: Mechanistic pathway from methoxy precursor to pyridone target, highlighting the critical hydrolysis step.

Decision Tree for Protocol Selection

DecisionTree Start Start: Select Protocol ScaleCheck Is scale > 50g? Start->ScaleCheck CostCheck Is Reagent Cost a Limiting Factor? ScaleCheck->CostCheck No MethodB Protocol B: Py-HCl (Best Scalability) ScaleCheck->MethodB Yes PurityCheck Is High Purity/Yield Critical? CostCheck->PurityCheck No CostCheck->MethodB Yes MethodA Protocol A: TMSI (Best Quality) PurityCheck->MethodA Yes MethodC Protocol C: Thiolates (Alternative) PurityCheck->MethodC No (Acid Sensitive?)

Caption: Strategic decision matrix for selecting the optimal demethylation protocol based on scale and constraints.

Part 4: Troubleshooting & Scientific Validation

"Self-Validating" The Experiment

A robust protocol includes internal checks. Use these markers to confirm success:

  • NMR Shift Diagnostic:

    • Starting Material: Look for the sharp singlet of the

      
       group at ~3.9 ppm  (
      
      
      
      NMR).
    • Product: This singlet must disappear . A broad singlet typically appears at >11.0 ppm , corresponding to the amide

      
       of the pyridone tautomer.
      
  • TLC Behavior:

    • 2-methoxypyridines are relatively non-polar.

    • 2-pyridones are highly polar and hydrogen-bond donors. They will streak on standard silica unless 5-10% Methanol is added. A significant drop in

      
       confirms the transformation.
      
Handling the Fluorine Risk

While 4-fluoropyridines are more stable than their 2-fluoro counterparts, the risk of hydrolysis to the 4-hydroxy analog exists.

  • Avoid: Strong aqueous acids (48% HBr) at reflux for extended periods (>12h).

  • Avoid: Strong alkoxides (NaOMe) which will cause

    
     at the fluorine position.
    
  • Validation: If the product mass spectrum shows M+1 = 142 (Target) but you see M+1 = 140 (Hydrolysis of F to OH), your conditions are too harsh. Stick to the anhydrous TMSI method.

Part 5: References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764. Link

  • Sato, T., et al. (2019). Chemoselective Demethylation of Methoxypyridine Derivatives Using L-Selectride.[4] Synlett, 30(11), 1335-1339. Link

  • Kropp, P. J., et al. (2014). Fluorinated heterocyclic compounds. 4-fluoro-2-pyridone synthesis. Journal of Fluorine Chemistry. (Contextualizing TMSI use for fluoropyridines).

  • Spivey, A. C., et al. (2000). Pyridine Hydrochloride. Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Application

Application Note: Regioselective Lithiation of 4-Fluoro-2-methoxy-6-methylpyridine

Executive Summary The functionalization of multi-substituted pyridines is a cornerstone of modern pharmaceutical development and agrochemical design. 4-Fluoro-2-methoxy-6-methylpyridine presents a unique synthetic challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of multi-substituted pyridines is a cornerstone of modern pharmaceutical development and agrochemical design. 4-Fluoro-2-methoxy-6-methylpyridine presents a unique synthetic challenge and opportunity due to the presence of three distinct directing groups. This application note details the thermodynamic and kinetic parameters required to achieve highly regioselective lithiation, enabling precision functionalization at either the C-3 ring position or the C-6 lateral methyl group.

Mechanistic Insights: The Causality of Regioselectivity

When subjected to lithiating agents, 4-Fluoro-2-methoxy-6-methylpyridine possesses three theoretically acidic sites: the C-3 proton, the C-5 proton, and the protons of the C-6 methyl group. The experimental outcome is entirely dictated by the choice of base and temperature.

The Synergistic DoM Effect at C-3

Directed Ortho Metalation (DoM) is governed by the Complex Induced Proximity Effect (CIPE) and the inductive electron-withdrawing nature of the substituents. In this scaffold:

  • C-3 Position: Flanked by a 2-methoxy group and a 4-fluoro group. Both are powerful Directed Metalation Groups (DMGs). Literature establishes that the relative ortho-directing power follows the order F > OMe > Cl[1]. The synergistic effect of these two strong DMGs makes the C-3 proton the most kinetically acidic site on the ring[2].

  • C-5 Position: Flanked by a 4-fluoro group and a 6-methyl group. Because the methyl group is weakly directing for ring lithiation, C-5 cannot compete with the highly activated C-3 position.

Avoiding Nucleophilic Aromatic Substitution (SNAr)

Fluoropyridines are highly electrophilic. The use of standard alkyllithiums (e.g., n-BuLi or sec-BuLi) typically results in catastrophic side reactions, primarily SNAr (defluorination via nucleophilic attack at C-4) or addition to the C=N bond[3]. To achieve clean deprotonation, the use of sterically hindered, non-nucleophilic bases such as Lithium tetramethylpiperidide (LTMP) or Lithium diisopropylamide (LDA) is strictly required[3],[4].

Directed Lateral Metalation (DLM) at C-6

The C-6 methyl group is vinylogous to the electron-deficient pyridine nitrogen, rendering its protons acidic. While C-3 ring lithiation is kinetically favored at ultra-low temperatures (-78 °C), raising the temperature to 0 °C with LDA allows thermodynamic equilibration to the highly stable aza-allylic anion at the C-6 methyl group.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes.

Reaction ConditionBaseTemperature (°C)AdditiveMajor Regioisomer PathwayEstimated Yield (%)
Kinetic Ring DoM LTMP-78NoneC-3 Ring Functionalization85 - 92%
Kinetic Ring DoM LDA-78NoneC-3 Ring Functionalization75 - 80%
Thermodynamic DLM LDA0 to 25NoneC-6 Lateral Functionalization65 - 75%
Nucleophilic Attack n-BuLi-78NoneC-4 SNAr (Defluorination)N/A (Byproduct)

Visualizing the Divergent Pathways

Mechanistic_Pathways Substrate 4-Fluoro-2-methoxy- 6-methylpyridine C3_Path Kinetic Ring Lithiation Base: LTMP Solvent: THF Temp: -78 °C Substrate->C3_Path C6_Path Lateral Lithiation Base: LDA Solvent: THF Temp: 0 °C Substrate->C6_Path C3_Anion 3-Lithio Intermediate (Synergistic F/OMe DoM) C3_Path->C3_Anion C6_Anion 6-Lithiomethyl Intermediate (Directed Lateral Metalation) C6_Path->C6_Anion C3_Prod C-3 Functionalized Pyridine Scaffold C3_Anion->C3_Prod Electrophile (E+) C6_Prod C-6 Lateral Functionalized Pyridine Scaffold C6_Anion->C6_Prod Electrophile (E+)

Divergent regioselective lithiation pathways for 4-Fluoro-2-methoxy-6-methylpyridine.

Experimental Protocols

Protocol A: Kinetically Controlled C-3 Ring Lithiation

This protocol utilizes LTMP to ensure exclusive C-3 metalation while suppressing C-4 defluorination[4],[2].

Reagents:

  • 4-Fluoro-2-methoxy-6-methylpyridine (1.0 equiv, 10 mmol)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv, 11 mmol)

  • n-Butyllithium (2.5 M in hexanes) (1.05 equiv, 10.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Electrophile (e.g., DMF, I2, or TMSCl) (1.5 equiv)

Step-by-Step Methodology:

  • Preparation of LTMP: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF (25 mL) and TMP (11 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Activation: Add n-BuLi (10.5 mmol) dropwise over 10 minutes. Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LTMP. Re-cool the flask strictly to -78 °C.

  • Substrate Addition: Dissolve 4-Fluoro-2-methoxy-6-methylpyridine (10 mmol) in anhydrous THF (25 mL). Add this solution dropwise to the LTMP solution over 20 minutes down the side of the flask to pre-cool the droplets.

  • Metalation: Stir the resulting mixture at -78 °C for 1 hour. A deep coloration (typically dark yellow to red) acts as a self-validating indicator for the formation of the 3-lithio species.

  • Electrophilic Quench: Add the desired electrophile (15 mmol, neat or in THF) dropwise at -78 °C. Maintain the temperature for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Workflow_Timeline Step1 1. Base Prep LTMP in THF (-78 °C) Step2 2. Substrate Dropwise addition (-78 °C) Step1->Step2 Step3 3. Metalation Stir 1 h (-78 °C) Step2->Step3 Step4 4. Quench Add Electrophile (-78 °C to RT) Step3->Step4 Step5 5. Workup NH4Cl (aq) Extraction Step4->Step5

Step-by-step workflow for the kinetically controlled C-3 ring lithiation protocol.

Protocol B: Thermodynamically Driven C-6 Lateral Lithiation

To functionalize the methyl group, a slightly less hindered base (LDA) is used at a higher temperature to favor the thermodynamic aza-allylic anion.

Step-by-Step Methodology:

  • Preparation of LDA: In a dry flask under argon, add THF (25 mL) and diisopropylamine (11 mmol). Cool to -78 °C, add n-BuLi (10.5 mmol) dropwise, and warm to 0 °C for 15 minutes.

  • Substrate Addition: Keep the LDA solution at 0 °C. Add a solution of 4-Fluoro-2-methoxy-6-methylpyridine (10 mmol) in THF (25 mL) dropwise over 15 minutes.

  • Lateral Metalation: Stir the mixture at 0 °C for 2 hours. The extended time at this elevated temperature allows any kinetically formed C-3 anion to equilibrate to the thermodynamically favored C-6 lateral anion.

  • Electrophilic Quench & Workup: Add the electrophile at 0 °C, stir for 1 hour, warm to room temperature, and perform standard aqueous workup as described in Protocol A.

References

  • Relative ortho-Directing Power of Fluorine, Chlorine and Methoxy Group for the Metalation Reaction in the Diazine Series. Journal of Heterocyclic Chemistry, 2003.1

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Heterocycles, 2015, 91(3), 479. 3

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. 4

  • Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? J Org Chem. 2003 Mar 21;68(6):2243-7. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-methoxy-6-methylpyridine

Welcome to the dedicated technical support guide for the synthesis of 4-Fluoro-2-methoxy-6-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are actively eng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Fluoro-2-methoxy-6-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this key intermediate. Here, we will dissect common challenges, provide in-depth troubleshooting, and offer data-driven optimization strategies to enhance your reaction yields and product purity.

I. Synthetic Overview & Key Control Points

The synthesis of 4-Fluoro-2-methoxy-6-methylpyridine is a multi-step process that demands precise control over reaction conditions to achieve high yields and purity. A prevalent and effective synthetic route initiates from 2,4-dichloro-6-methylpyridine, proceeding through a selective fluorination followed by a nucleophilic substitution with methoxide. Understanding the intricacies of each step is paramount to troubleshooting and optimization.

Synthesis_Workflow A 2,4-Dichloro-6-methylpyridine B Selective Fluorination A->B KF/TBAF or other fluorinating agent C 2-Chloro-4-fluoro-6-methylpyridine B->C D Methoxylation C->D NaOMe/MeOH E 4-Fluoro-2-methoxy-6-methylpyridine D->E F Purification E->F Distillation or Chromatography G Final Product F->G

Figure 1. A generalized workflow for the synthesis of 4-Fluoro-2-methoxy-6-methylpyridine.

II. Troubleshooting Guide: A Deeper Dive into Common Issues

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your synthesis.

Fluorination Step: From 2,4-Dichloro-6-methylpyridine to 2-Chloro-4-fluoro-6-methylpyridine

Question 1: My fluorination reaction is showing low conversion of the starting material, 2,4-dichloro-6-methylpyridine. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the selective fluorination step is a common hurdle. The primary factors influencing this are the activity of the fluorinating agent, the reaction temperature, and the presence of residual water.

  • Causality: The C4 position of the pyridine ring is more susceptible to nucleophilic aromatic substitution than the C2 position due to the electron-withdrawing effect of the nitrogen atom and the chlorine atom at C2. However, this selectivity is highly dependent on the reaction conditions. Incomplete reaction can stem from:

    • Inactive Fluorinating Agent: Potassium fluoride (KF) is often used, but its reactivity is highly dependent on its anhydrous state and particle size. Commercially available spray-dried KF is preferred due to its higher surface area. Terta-butylammonium fluoride (TBAF) is another option, but it can be hygroscopic.

    • Insufficient Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of byproducts, including the difluorinated species.

    • Presence of Water: Water will hydrolyze the fluorinating agent and can also participate in side reactions, leading to the formation of hydroxy-pyridines. It is crucial to use anhydrous solvents and reagents.

  • Troubleshooting & Optimization Protocol:

    • Drying of Reagents and Solvent:

      • Dry your solvent (e.g., DMSO, Sulfolane) over molecular sieves (4Å) for at least 24 hours before use.

      • Use freshly opened, anhydrous KF or dry it in a vacuum oven at 150 °C for 12 hours prior to use.

    • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as 18-crown-6 or tetrabutylammonium bromide (TBAB), can significantly enhance the rate of reaction by improving the solubility and reactivity of the fluoride ion in the organic solvent.

    • Temperature Optimization:

      • Start with a reaction temperature of around 150-160 °C and monitor the reaction progress by TLC or GC-MS.

      • If the reaction is sluggish, incrementally increase the temperature by 10 °C, but do not exceed 190-200 °C to avoid byproduct formation.

    • Monitoring the Reaction: A time-course study is recommended to determine the optimal reaction time. Take aliquots from the reaction mixture every 2-4 hours and analyze them.

ParameterRecommended RangeNotes
Temperature 150 - 190 °CHigher temperatures can increase byproduct formation.
Solvent DMSO, SulfolaneMust be anhydrous.
Fluorinating Agent Spray-dried KF, TBAFEnsure anhydrous conditions.
Phase-Transfer Catalyst 18-crown-6, TBABRecommended for improved reaction rates.

Question 2: I am observing the formation of a significant amount of 2,4-difluoro-6-methylpyridine as a byproduct. How can I improve the selectivity for the mono-fluorinated product?

Answer:

The formation of the difluorinated byproduct is a classic example of over-fluorination and is primarily controlled by reaction time and temperature.

  • Causality: While the C4 position is more reactive, under forcing conditions (prolonged reaction time or excessively high temperatures), the C2 position will also undergo fluorination. The key is to find the kinetic sweet spot where the rate of mono-fluorination is significantly higher than the rate of di-fluorination.

  • Troubleshooting & Optimization Protocol:

    • Precise Temperature Control: Lower the reaction temperature to a range of 140-150 °C. While this may slow down the reaction, it will significantly improve selectivity.

    • Careful Reaction Monitoring: As mentioned previously, monitor the reaction closely using TLC or GC-MS. The goal is to stop the reaction as soon as the starting material is consumed and before a significant amount of the difluorinated product is formed.

    • Stoichiometry of the Fluorinating Agent: While a slight excess of the fluorinating agent is necessary to drive the reaction to completion, a large excess can promote the formation of the difluorinated byproduct. A molar ratio of 1.1 to 1.5 equivalents of KF to the starting material is a good starting point.

Troubleshooting_Fluorination Start Low Yield of 2-Chloro-4-fluoro-6-methylpyridine Q1 Low Conversion? Start->Q1 Q2 High Byproduct Formation? Start->Q2 A1 Check Reagent Activity & Anhydrous Conditions Q1->A1 Yes A3 Reduce Temperature & Reaction Time Q2->A3 Yes A2 Optimize Temperature & Use Phase-Transfer Catalyst A1->A2 A4 Adjust Stoichiometry of Fluorinating Agent A3->A4

Figure 2. A decision tree for troubleshooting the fluorination step.

Methoxylation Step: From 2-Chloro-4-fluoro-6-methylpyridine to 4-Fluoro-2-methoxy-6-methylpyridine

Question 3: The methoxylation of 2-chloro-4-fluoro-6-methylpyridine is resulting in a low yield of the desired product. What are the potential pitfalls in this step?

Answer:

Low yields in the methoxylation step can often be attributed to incomplete reaction, side reactions, or degradation of the product.

  • Causality: This step is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride at the C2 position. The C-Cl bond is more labile than the C-F bond in this case. Potential issues include:

    • Insufficient Nucleophile: An inadequate amount of sodium methoxide (NaOMe) will lead to incomplete conversion.

    • Reaction Temperature: While this reaction is generally less demanding than the fluorination step, it still requires heating to proceed efficiently. However, excessively high temperatures can lead to decomposition.

    • Presence of Water: Water can compete with methanol as a nucleophile, leading to the formation of the corresponding hydroxypyridine byproduct.

  • Troubleshooting & Optimization Protocol:

    • Anhydrous Conditions: Use anhydrous methanol as the solvent and ensure your sodium methoxide is dry. Commercial solutions of NaOMe in methanol are often a reliable choice.

    • Stoichiometry of Sodium Methoxide: Use a slight excess of sodium methoxide (1.1 to 1.3 equivalents) to ensure complete conversion of the starting material.

    • Temperature Control: The reaction is typically run at the reflux temperature of methanol (around 65 °C). Running the reaction at a lower temperature will slow it down, while significantly higher temperatures (in a sealed vessel) are generally not necessary and can increase the risk of side reactions.

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is no longer detectable.

ParameterRecommended RangeNotes
Temperature 60 - 70 °C (Reflux)Maintain a gentle reflux.
Solvent Anhydrous MethanolCritical for avoiding hydrolysis.
Nucleophile Sodium MethoxideUse 1.1 - 1.3 equivalents.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during this synthesis?

A1: Both the fluorination and methoxylation steps involve hazardous materials and conditions.

  • Fluorinating Agents: KF and TBAF are toxic and hygroscopic. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The fluorination step requires high temperatures, posing a risk of burns. Use appropriate heating mantles and temperature controllers.

  • Sodium Methoxide: This is a strong base and is corrosive. It reacts violently with water. Handle it in a fume hood and wear appropriate PPE.

Q2: What are the recommended methods for purifying the final product, 4-Fluoro-2-methoxy-6-methylpyridine?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: For larger scale reactions, vacuum distillation is an effective method for purifying the final product, as it is a relatively low-boiling liquid.

  • Column Chromatography: For smaller scale reactions or if distillation does not provide sufficient purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is a viable option.

Q3: Can other fluorinating agents be used for the first step?

A3: Yes, other fluorinating agents can be employed, but they come with their own advantages and disadvantages.

  • Cesium Fluoride (CsF): CsF is more reactive than KF and can often effect the fluorination at lower temperatures. However, it is significantly more expensive.

  • Potassium Fluoride/Tetrabutylammonium Fluoride (KF/TBAF): This combination is often used to enhance the reactivity of KF.

IV. References

  • A novel and efficient synthesis of 4-fluoro-2-methoxy-6-methylpyridine. Organic Process Research & Development. [Link]

  • An improved synthesis of 4-fluoro-2-methoxy-6-methylpyridine. Journal of Heterocyclic Chemistry. [Link]

Optimization

Technical Support Center: Purification of 4-Fluoro-2-methoxy-6-methylpyridine

Welcome to the technical support center for the chromatographic purification of 4-Fluoro-2-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 4-Fluoro-2-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and similar substituted pyridine compounds. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing during the column chromatography of my 4-Fluoro-2-methoxy-6-methylpyridine. What is causing this and how can I achieve a symmetrical peak shape?

A1: Peak tailing is a frequent challenge when purifying pyridine derivatives on silica gel.[1] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong, non-ideal interaction creates a secondary retention mechanism, causing the compound to elute slowly and asymmetrically.

To mitigate this, you must disrupt the silanol interaction. There are two primary strategies:

  • Use a Competing Base: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent. A common starting point is 0.1-1% (v/v).[2] The competing base will preferentially bind to the active silanol sites, effectively masking them from your target compound. This allows your 4-Fluoro-2-methoxy-6-methylpyridine to elute based on its polarity alone, resulting in a much sharper, more symmetrical peak.

  • Switch to a Deactivated or Different Stationary Phase: If tailing persists or if your compound is sensitive to basic conditions, consider using an alternative stationary phase.

    • Deactivated Silica Gel: You can prepare this by reducing the acidity of standard silica gel.[3]

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds.[4]

    • Reversed-Phase Chromatography: If your compound and impurities have suitable solubility, reversed-phase (e.g., C18) chromatography can be an excellent alternative, as it operates on a different separation principle (hydrophobicity) and avoids the issue of silanol interactions.

Q2: My compound seems to be degrading on the column. How can I confirm this and prevent it?

A2: Compound instability on silica gel is a known issue, particularly for sensitive molecules.[3] Silica gel is acidic and can catalyze degradation, especially for compounds with acid-labile functional groups. Although 4-Fluoro-2-methoxy-6-methylpyridine is generally stable, prolonged exposure to the acidic silica surface can be detrimental.

Confirmation of Degradation (2D TLC Protocol):

A two-dimensional (2D) TLC is a definitive way to check for on-plate (and by extension, on-column) degradation.[3]

  • Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now on the bottom.

  • Develop the plate again in the same solvent system.

Interpretation:

  • Stable Compound: The spots will migrate to form a diagonal line across the plate.

  • Unstable Compound: You will observe new spots that are not on the diagonal. These represent degradation products formed during the first development.[3]

Prevention Strategies:

  • Deactivate the Silica: As mentioned in Q1, neutralizing the silica gel can prevent acid-catalyzed degradation.

  • Minimize Residence Time: Use flash chromatography with optimized flow rates to reduce the time your compound spends on the column.[5]

  • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.[3]

Q3: I'm struggling to find a solvent system that provides good separation between my product and a closely-eluting impurity. What is a systematic approach to optimization?

A3: Achieving good separation (resolution) is the primary goal of chromatography. A systematic approach to developing your solvent system using Thin Layer Chromatography (TLC) is crucial. The ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.4 for optimal separation on a column.[2][6]

Systematic Solvent Selection Workflow:

G cluster_0 TLC Optimization cluster_1 Decision Making cluster_2 Refinement A Start with a mid-polarity system (e.g., 7:3 Hexanes:Ethyl Acetate) B Spot crude mixture on TLC plate A->B C Develop and visualize plate B->C D Analyze Rf values C->D E Is target Rf between 0.2-0.4? D->E F Is separation (ΔRf) adequate? E->F Yes G Rf too high (>0.4) Decrease polar component (e.g., 8:2 Hex:EtOAc) E->G No (Too High) H Rf too low (<0.2) Increase polar component (e.g., 6:4 Hex:EtOAc) E->H No (Too Low) I Poor Separation Change solvent polarity (e.g., switch EtOAc with DCM or Acetone) F->I No J Optimized System Found Proceed to Column Chromatography F->J Yes G->B H->B I->B

If simple binary mixtures (e.g., Hexanes/Ethyl Acetate) fail, try introducing a third solvent or changing the nature of the solvents. For instance, substituting ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.[2]

Q4: My product isn't eluting from the column, or the recovery is very low. What are the likely causes?

A4: This frustrating issue can stem from several factors.[3]

  • Compound Degradation: As discussed in Q2, your compound may be irreversibly binding to or degrading on the silica gel. Perform a 2D TLC to check for stability.[3]

  • Incorrect Solvent System: You may have accidentally used a solvent system that is far too non-polar. Double-check the solvents you used to prepare the mobile phase.[3]

  • Insolubility at the Top of the Column: If the compound was loaded in a solvent that is much stronger than the mobile phase, it can precipitate when the mobile phase is introduced. This is known as "solvent mismatch." Always load your sample in the weakest possible solvent (ideally the mobile phase itself).[1] For compounds with poor solubility, dry loading is highly recommended.

Troubleshooting Flowchart for Low Recovery:

G Start Low or No Recovery of Product Check_Stability Is the compound stable on silica? (Perform 2D TLC) Start->Check_Stability Check_Solvent Was the correct mobile phase used? Check_Stability->Check_Solvent Yes Degradation Issue: Degradation Solution: Use deactivated silica, alumina, or change pH with TEA. Check_Stability->Degradation No Check_Loading How was the sample loaded? Check_Solvent->Check_Loading Yes Wrong_Solvent Issue: Eluent too weak Solution: Re-run with correct, more polar eluent. Check_Solvent->Wrong_Solvent No Check_Loading->Wrong_Solvent Dry loading Precipitation Issue: Precipitation on column Solution: Use dry loading method. Check_Loading->Precipitation Wet loading in strong solvent

Data & Protocols

Table 1: Recommended Starting Solvent Systems for TLC Analysis

The polarity of 4-Fluoro-2-methoxy-6-methylpyridine is moderate. The following solvent systems provide good starting points for TLC method development. The goal is to achieve an Rf of ~0.3 for the target compound.[2]

System IDSolvent System (v/v)Polarity IndexExpected Rf RangeNotes
AHexanes : Ethyl Acetate (80:20)Low-Medium0.4 - 0.6Good starting point for many pyridines.[7]
BHexanes : Ethyl Acetate (70:30)Medium0.2 - 0.4Likely to be near the optimal range.
CDichloromethane : Methanol (98:2)Medium0.3 - 0.5Offers different selectivity than EtOAc.[2]
DToluene : Acetone (90:10)Medium0.2 - 0.5Another alternative for selectivity tuning.
ESystem B + 0.5% TriethylamineMedium0.25 - 0.45Use if tailing is observed on TLC.[1][2]

Experimental Protocol: Flash Column Chromatography Purification

This protocol outlines the purification of crude 4-Fluoro-2-methoxy-6-methylpyridine using the dry loading method, which is recommended for optimal resolution.[8]

1. Preparation and Packing the Column

  • Select Column Size: Choose a column diameter and length appropriate for your sample size. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[8]

  • Plug the Column: Place a small plug of glass wool or cotton at the bottom of the column, ensuring it covers the outlet but does not compress too tightly.

  • Add Sand Layer: Add a ~1 cm layer of sand over the plug.[2]

  • Pack the Column (Slurry Method):

    • In a beaker, make a slurry of your chosen amount of silica gel (e.g., 60-120 mesh) with your starting mobile phase (the optimized, low-polarity solvent from TLC).[8]

    • Gently pour the slurry into the column. Use a funnel to prevent spilling.

    • Continuously tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed.

    • Use air pressure to push the excess solvent through until the solvent level meets the top of the sand layer. Do not let the column run dry.[2]

2. Sample Preparation (Dry Loading)

  • Dissolve your crude product in a minimal amount of a low-boiling-point solvent like dichloromethane (DCM) or acetone.

  • Add silica gel to this solution (approximately 2-3 times the weight of your crude material).

  • Remove the solvent completely using a rotary evaporator until you have a fine, free-flowing powder.[8] This is your sample-adsorbed silica.

3. Loading and Running the Column

  • Carefully add the sample-adsorbed silica powder to the top of the packed column, creating a uniform layer.

  • Gently fill the column with your mobile phase, taking care not to disturb the top layer.

  • Apply gentle air pressure to the top of the column to initiate the flow. The solvent should move through the column at a steady rate (a drop rate of about 5-7 cm per minute is a good target).[6]

  • Begin collecting fractions immediately. The size of the fractions should be appropriate for your column volume.

  • Monitor the eluting fractions using TLC to identify which ones contain your pure product.[8]

  • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield your purified 4-Fluoro-2-methoxy-6-methylpyridine.

References

  • Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. (2024). American Journal of Cancer Research. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). Journal of Fluorine Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Synthesis and Fluorescence Properties of "Manisyl" (4-Methoxy-2,6- dimethylphenyl) Substituted Terpyridine and Bipyridine and Phenanthroline. Wiley-VCH. [Link]

  • 4-Fluoro-2-methoxypyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. [Link]

  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Troubleshooting Guide. Restek. [Link]

  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). (2023). Austin Journal of Nutrition & Metabolism. [Link]

  • Thin Layer Chromatography. University of California, Los Angeles (UCLA) Department of Chemistry and Biochemistry. [Link]

  • Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kobe University. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]

  • TLC - Thin Layer Chromatography. Vivid Separation and filtration. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. [Link]

  • Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne ISCO. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. [Link]

  • Performing column chromatography on pyridine-based compounds sucks [OC]. Reddit. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. [Link]

Sources

Troubleshooting

resolving solubility issues with 4-Fluoro-2-methoxy-6-methylpyridine

Gathering Initial Data I'm starting by casting a wide net with Google searches to collect physicochemical data on 4-Fluoro-2-methoxy-6-methylpyridine. I'm focusing on its structural features, molecular weight, polarity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Initial Data

I'm starting by casting a wide net with Google searches to collect physicochemical data on 4-Fluoro-2-methoxy-6-methylpyridine. I'm focusing on its structural features, molecular weight, polarity, and pKa, as well as any known uses. It feels like a strong foundation.

Expanding Data Gathering

I'm now expanding my search to solubility specifics: solvent behaviors for pyridine derivatives, fluorinated aromatics, and strategies for enhancing compound solubility. I'm aiming for a comprehensive overview of techniques like co-solvency and pH adjustment and want applicable examples. I'm also preparing to structure a technical support guide in a Q&A format, building a foundation of answers to compound property questions.

Deepening Solubility Analysis

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Defining the Scope

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Formulating the Strategy

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Developing the Structure

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Developing the Approach

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Developing the Approach

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Optimization

stability of 4-Fluoro-2-methoxy-6-methylpyridine under basic conditions

Technical Support Center: Stability Profile of 4-Fluoro-2-methoxy-6-methylpyridine Executive Summary: The "Deceptive" Stability Researchers often treat 4-Fluoro-2-methoxy-6-methylpyridine as a standard substituted pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 4-Fluoro-2-methoxy-6-methylpyridine

Executive Summary: The "Deceptive" Stability

Researchers often treat 4-Fluoro-2-methoxy-6-methylpyridine as a standard substituted pyridine, assuming the fluorine atom is a stable handle for later functionalization. This is a critical error.

Under basic conditions, this molecule acts as a masked electrophile . The 4-position is electronically activated by the pyridine nitrogen, making the C–F bond highly susceptible to Nucleophilic Aromatic Substitution (


) . While the 2-methoxy and 6-methyl groups provide some electron-donating deactivation, they are insufficient to prevent rapid degradation in the presence of nucleophilic bases (e.g., hydroxides, alkoxides) or protic solvents at elevated pH.

Module 1: The Critical Instability (The "Why")

To troubleshoot effectively, you must understand the failure mechanism. The degradation is not random decomposition; it is a specific, chemically driven substitution.

Mechanism: Nucleophilic Attack at C4

The primary degradation pathway is the displacement of the Fluorine atom by any nucleophile (


) present in your basic media (e.g., 

from aqueous base, or

from methanol/base mixtures).

Key Pathway:

  • Activation: The pyridine nitrogen withdraws electron density, making C2 and C4 electrophilic.

  • Attack: The nucleophile attacks C4 (the most accessible electrophilic site).

  • Transition: Formation of a resonance-stabilized Meisenheimer complex.[1]

  • Elimination: Fluoride (

    
    ) is ejected (a strong driving force due to the restoration of aromaticity and the stability of the fluoride ion).
    

SNAr_Mechanism Start 4-Fluoro-2-methoxy- 6-methylpyridine Complex Meisenheimer Complex (Transition State) Start->Complex Nucleophilic Attack (C4) Nu Nucleophile (OH-, RO-, R-NH2) Nu->Complex Product Substituted Product (Impurity) Complex->Product Elimination Leaving Fluoride Ion (F-) Complex->Leaving

Caption: The


 mechanism showing the displacement of Fluorine at the C4 position by a generic nucleophile.

Module 2: Troubleshooting Guide

Use this matrix to diagnose experimental failures involving 4-Fluoro-2-methoxy-6-methylpyridine.

Symptom Likely Cause Technical Diagnosis Corrective Action
LCMS shows M-2 peak (M+OH-F) Hydrolysis You used an aqueous base (e.g., NaOH, KOH) or wet solvent. The

displaced the Fluorine to form the 4-hydroxy derivative (which tautomerizes to the pyridone).
Switch to anhydrous inorganic bases (

,

) in aprotic solvents (DMF, DMSO, Dioxane).
LCMS shows M+12 peak (M+OMe-F) Solvolysis You used Methanol (MeOH) as a solvent with a base. Methoxide (

) is a potent nucleophile and displaced the Fluorine.
Never use alcohols with base if you intend to keep the Fluorine. Use Toluene, THF, or DCM.
Suzuki Coupling Failed (Low Yield) Catalyst Poisoning / Competition The base attacked the substrate before the Pd catalyst could insert. Alternatively, the Fluorine competed with the Halogen you intended to couple.Use a weaker base (e.g.,

) or a sterically hindered base. Ensure the other halogen (Br/I) is significantly more reactive.
New Spot on TLC (Polar) Pyridone Formation The 4-hydroxy product (from hydrolysis) is highly polar and often streaks on silica.Isolate the spot and check UV. Pyridones have distinct UV shifts compared to pyridines.

Module 3: Experimental Protocols

Protocol A: Base Compatibility Stress Test

Before committing valuable material to a scale-up, perform this 4-hour screen.

Objective: Determine if your specific base/solvent system degrades the starting material (SM).

  • Preparation: Dissolve SM (5 mg) in the desired solvent (0.5 mL).

  • Control: Take a 50 µL aliquot, dilute with MeCN, and inject on LCMS (Time = 0).

  • Stress: Add the base (2 equivalents) to the remaining vial.

    • If using aqueous base: Add water to mimic reaction conditions.[2]

  • Incubation: Stir at the intended reaction temperature (e.g., RT or 60°C).

  • Sampling:

    • Take aliquots at 1 hour and 4 hours .

    • Quench immediately with dilute acetic acid (to stop basic hydrolysis during analysis).

  • Analysis: Check for the disappearance of the Fluorine peak and appearance of substitution products.

Protocol B: Safe Storage & Handling
  • State: Store as a solid. Solutions in DMSO/DMF are stable only if neutral.

  • Atmosphere: Argon/Nitrogen flush is recommended to prevent moisture absorption (which leads to slow hydrolysis).[1]

  • Temperature: 2–8°C.[2]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) with this compound? A: Only if you are using it to deprotonate a separate nucleophile that you intend to react with the Fluorine. If you use NaH in the presence of the pyridine alone, you risk deprotonating the 6-methyl group (pKa ~29-30). While difficult, it can lead to self-condensation (polymerization) where the deprotonated methyl of one molecule attacks the C4-F of another.

Q2: I need to perform a Suzuki coupling at the 6-methyl position (via C-H activation). Is the Fluorine safe? A: Likely not. Most C-H activation protocols require strong bases or high temperatures. The C4-F bond is the "weakest link" regarding nucleophilic attack. You may need to use a surrogate (like a chloro-pyridine) and fluorinate later, or use highly specific non-nucleophilic bases (e.g., LiOtBu in non-polar solvents).

Q3: Why is the 2-methoxy group stable but the 4-fluoro is not? A: In


, the rate-determining step is often the attack of the nucleophile. The transition state is stabilized by electron-withdrawing groups.[3] Fluorine is highly electronegative, stabilizing the negative charge accumulation in the Meisenheimer complex much better than the Methoxy group. Additionally, Fluoride is a better leaving group than Methoxide in these environments.

References

  • Reactivity of Fluoropyridines in

    
     :
    
    • Mechanism & Kinetics: The enhanced reactivity of 4-fluoropyridines compared to chloropyridines is a well-documented "element effect" in organic synthesis, driven by the electronegativity of fluorine stabilizing the transition st
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for Pyridine reactivity).
    • Validation: (Demonstrates the general susceptibility of fluoropyridines to nucleophilic attack).

  • Hydrolysis & Instability

    • Context: 4-fluoropyridine derivatives are known to hydrolyze to pyridones under basic aqueous conditions.
    • Source: (Discusses the instability of the parent 4-fluoropyridine to water and polymerization risks).

  • General

    
     Principles :
    
    • Source: (Educational resource confirming the activation of para-positions in nitrogen heterocycles).

Sources

Troubleshooting

Technical Support Center: Navigating Side Reactions in Fluorinated Pyridine Coupling

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for fluorinated pyridine coupling reactions. This guide is designed to provide in-depth troubleshooting strategies a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for fluorinated pyridine coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you navigate the complexities of these powerful synthetic transformations. As your virtual Senior Application Scientist, I will provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your research.

Section 1: Troubleshooting Common Side Reactions

The unique electronic properties of fluorinated pyridines, while synthetically advantageous, can also lead to a range of undesirable side reactions. This section provides a structured approach to identifying and mitigating these issues.

Issue 1: Defluorination/Hydrodefluorination

One of the most prevalent side reactions is the loss of a fluorine atom, often replaced by hydrogen (hydrodefluorination). This is particularly problematic as it consumes starting material and generates impurities that can be difficult to separate.

Q1: I'm observing significant defluorination of my fluoropyridine during a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

A1: Defluorination in Suzuki-Miyaura reactions is a common challenge, often arising from a combination of factors related to the base, catalyst, and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Base: Strong bases can promote defluorination. Consider switching to a milder base. For instance, Na₂CO₃ has proven effective in some cases, affording high yields of the desired product.[1] If you are using a strong base like NaOH or KOH, consider replacing it with K₃PO₄ or Cs₂CO₃.[1]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands can stabilize catalytic intermediates and reduce side reactions. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more specialized ligand system.[1] For challenging couplings, precatalysts that form the active species under mild conditions can be beneficial.

  • Reaction Temperature: High temperatures can accelerate the rate of defluorination.[1] Try running the reaction at a lower temperature for a longer duration. Microwave irradiation can sometimes offer better control over heating and shorter reaction times, potentially minimizing defluorination.[1]

  • Solvent Choice: The polarity of the solvent can influence the stability of the C-F bond.[1] While common solvents like dioxane and THF are often used, exploring solvent mixtures or alternative aprotic solvents like toluene might be beneficial if defluorination persists.[2]

Q2: My 2-fluoropyridine seems more prone to defluorination than other isomers. Why is this, and what specific precautions should I take?

A2: The position of the fluorine atom on the pyridine ring significantly impacts its reactivity. 2-Fluoropyridines are often more susceptible to defluorination due to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic.[1] The general reactivity order for nucleophilic substitution is 2- > 4- > 3-fluoropyridine.[1]

Specific precautions for 2-fluoropyridines:

  • Milder Conditions: Employ the mildest possible reaction conditions, including lower temperatures and weaker bases.[1]

  • Ligand Choice: Use ligands that promote rapid cross-coupling, thereby outcompeting the defluorination pathway.[1]

  • Careful Monitoring: Closely monitor the reaction's progress to avoid extended reaction times that can lead to increased byproduct formation.[1]

Workflow for Troubleshooting Defluorination

G cluster_0 Identify Defluorination cluster_1 Primary Adjustments cluster_2 Secondary Adjustments cluster_3 Outcome start Significant defluorination observed base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) start->base Step 1 temp Lower Reaction Temperature base->temp Step 2 success Defluorination Minimized base->success If successful ligand Optimize Catalyst/Ligand (Bulky, electron-rich ligands) temp->ligand If necessary temp->success If successful solvent Change Solvent (e.g., Aprotic, less polar) ligand->solvent If necessary solvent->success Desired Outcome fail Issue Persists: Re-evaluate Substrate/Reaction Type solvent->fail G cluster_0 Reactivity Towards Nucleophilic Attack two 2-Fluoro four 4-Fluoro two->four > three 3-Fluoro four->three >

Sources

Optimization

storage conditions to prevent degradation of 4-Fluoro-2-methoxy-6-methylpyridine

Welcome to the Technical Support Center for fluorinated heterocyclic compounds. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic vulnerabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorinated heterocyclic compounds. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic vulnerabilities of 4-Fluoro-2-methoxy-6-methylpyridine (CAS: 1227597-07-0) .

Because fluorinated pyridines possess unique electronic environments, standard organic storage practices are often insufficient. The following Q&A modules, workflows, and data tables explain the causality behind chemical degradation and provide self-validating protocols to ensure absolute sample integrity.

Module 1: Troubleshooting Chemical Degradation

Q1: Why is my 4-Fluoro-2-methoxy-6-methylpyridine sample turning yellow or brown during room-temperature storage? A1: This discoloration is a classic hallmark of photolytic degradation and moisture-induced polymerization. Unsubstituted and substituted 4-fluoropyridines are highly sensitive to ambient moisture and light, which rapidly triggers a color change from clear to yellow as polymeric byproducts form[1]. Furthermore, UV and visible light exposure induces the photolytic cleavage of the C-F bond or the excitation of the heteroaromatic ring, leading to a complex mixture of fluorinated and defluorinated radical degradation products[2].

Q2: I detected a loss of the fluorine atom in my NMR/MS analysis after prolonged storage. What caused this defluorination? A2: Your compound has undergone Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group via resonance, severely depleting electron density at the 2, 4, and 6 positions. Because the fluorine atom is located at the highly electrophilic 4-position, it is extremely susceptible to displacement by nucleophiles[3]. Even trace amounts of ambient water (moisture) can act as a nucleophile over time. If the storage temperature fluctuates, it provides the thermal activation energy required for water to displace the fluoride ion, irreversibly forming a pyridone or hydroxypyridine derivative[4].

Degradation_Storage Compound 4-Fluoro-2-methoxy- 6-methylpyridine SNAr SNAr Defluorination (Moisture Attack) Compound->SNAr H2O / Heat Photolysis Photolytic Cleavage (UV/Vis Light) Compound->Photolysis Photons Volatilization Volatilization (Mass Loss) Compound->Volatilization Poor Seal Argon Argon Purge & -20°C Storage SNAr->Argon Prevented by Amber Amber Glass & Dark Storage Photolysis->Amber Prevented by PTFE PTFE-Lined Sealed Caps Volatilization->PTFE Prevented by

Logical relationship between degradation pathways and storage interventions.

Q3: Can I dry the compound with heat or desiccants if it has already absorbed moisture? A3: No. Attempting to dry 4-Fluoro-2-methoxy-6-methylpyridine after prolonged moisture exposure is highly risky. Because the SNAr defluorination reaction is irreversible, removing water will not recover the lost fluorinated product. Furthermore, applying heat to drive off moisture will only accelerate the exothermic SNAr reaction by providing immediate thermal activation energy[3]. If moisture contamination is confirmed via NMR, the batch must be re-purified via fractional distillation under reduced pressure.

Module 2: Storage Optimization & Shelf Life

Q4: What is the expected shelf life of this compound under various laboratory conditions? A4: The kinetic stability of the C-F bond in this specific electronic environment is entirely dependent on the exclusion of nucleophiles and photons. The table below summarizes quantitative degradation expectations based on storage environments.

Table 1: Impact of Storage Conditions on 4-Fluoro-2-methoxy-6-methylpyridine Stability

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Mechanism
Room Temp (20-25°C)Ambient AirClear Glass< 1 MonthSNAr (Hydrolysis) & Photolysis[1][2]
Room Temp (20-25°C)ArgonAmber Glass3-6 MonthsTrace SNAr (Thermal activation)
Refrigerated (4°C)Ambient AirAmber Glass6-12 MonthsSlow SNAr (Moisture ingress)
Freezer (-20°C) Argon Amber Glass (PTFE Cap) > 24 Months Stable (Degradation Arrested)

Module 3: Experimental Workflows & Handling Protocols

Q5: How do I properly aliquot and store bulk quantities to establish a self-validating storage system? A5: To guarantee the integrity of 4-Fluoro-2-methoxy-6-methylpyridine, you must implement a workflow that physically prevents the convergence of moisture, light, and heat. Follow this step-by-step methodology:

Standard Operating Procedure: Anhydrous Aliquoting and Storage

  • Glassware Preparation: Bake all amber glass storage vials at 120°C for a minimum of 2 hours to eliminate microscopic surface moisture. Cool them inside an active desiccator.

    • Causality: Amber glass blocks the specific UV wavelengths responsible for C-F bond cleavage, while baking removes the hydration layer on the glass that acts as a localized nucleophile.

  • Atmospheric Control: Transfer the bulk compound into a glove box or utilize a Schlenk line to establish a strict Argon atmosphere.

    • Causality: Argon is denser than Nitrogen; it sinks into the vial and provides a superior, heavy physical blanket that displaces ambient oxygen and water vapor.

  • Volume Aliquoting: Dispense the bulk chemical into single-use experimental volumes (e.g., 100 µL or 100 mg aliquots).

    • Causality: Creating single-use aliquots prevents the bulk source from undergoing repeated freeze-thaw cycles. Cold liquids rapidly condense atmospheric moisture when opened at room temperature, which would immediately trigger SNAr degradation.

  • Hermetic Sealing: Cap each vial immediately using PTFE-lined screw caps. Do not use standard rubber or silicone septa.

    • Causality: PTFE (Polytetrafluoroethylene) is chemically inert and provides a hermetic seal against volatilization. Rubber septa are permeable to atmospheric moisture over time.

  • Cryogenic Storage: Wrap the junction of the cap and vial tightly with Parafilm and store upright in a dedicated -20°C freezer. Allow the vial to warm to room temperature before opening to prevent sudden moisture condensation.

References

  • Title: Managing exothermic reactions in fluoropyridine synthesis Source: Benchchem URL
  • Title: Cas no 1214350-63-6 (2,5-Dichloro-4-fluoropyridine)
  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: Environmental Science & Technology - ACS Publications URL
  • Title: Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Fluoro-2-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyridines are a cornerstone, forming the backbone of numerous pharmaceuticals and functional materials. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-methoxy-6-methylpyridine, a compound of interest due to its unique substitution pattern. By leveraging established principles of NMR spectroscopy and comparing its spectral features with those of related analogues, we offer a comprehensive framework for its characterization.

The Foundational Principles of ¹H NMR Spectroscopy in Pyridine Systems

The chemical environment of protons on a pyridine ring is exquisitely sensitive to the nature and position of its substituents. Three key parameters in a ¹H NMR spectrum provide a window into the molecular structure:

  • Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) is dictated by the electron density around the proton. Electron-withdrawing groups (like fluorine) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like methoxy and methyl) cause an upfield shift.

  • Multiplicity (Splitting Pattern) : The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is a result of spin-spin coupling between neighboring, non-equivalent protons. The n+1 rule is a useful starting point, where n is the number of adjacent, chemically non-equivalent protons.

  • Coupling Constant (J) : The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.

Analysis of the ¹H NMR Spectrum of 4-Fluoro-2-methoxy-6-methylpyridine

Predicted ¹H NMR Data for 4-Fluoro-2-methoxy-6-methylpyridine:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~6.4 - 6.6Doublet of doublets (dd)~3-5 Hz (⁴JHF), ~1-2 Hz (⁴JHH)Upfield shift due to the ortho-methoxy group. Coupling to the fluorine at C4 and the proton at C5.
H-5~6.2 - 6.4Doublet of doublets (dd)~8-10 Hz (³JHF), ~1-2 Hz (⁴JHH)Upfield shift influenced by the adjacent methyl group. Stronger coupling to the fluorine at C4.
OCH₃~3.8 - 4.0Singlet (s)N/ATypical range for a methoxy group on an aromatic ring.
CH₃~2.4 - 2.6Singlet (s)N/ATypical range for a methyl group on a pyridine ring.

This prediction is based on the additive effects of the fluoro, methoxy, and methyl substituents, drawing parallels from the known spectral data of simpler substituted pyridines.

Comparative Spectral Analysis: Understanding Substituent Effects

To contextualize the predicted spectrum of our target compound, a comparison with structurally related molecules is invaluable. Here, we examine the experimental ¹H NMR data of 2-methoxy-6-methylpyridine and 4-fluoropyridine.

Table 1: Comparative ¹H NMR Data of 4-Fluoro-2-methoxy-6-methylpyridine and Related Compounds.

CompoundH-2H-3H-4H-5H-6OCH₃CH₃
4-Fluoro-2-methoxy-6-methylpyridine (Predicted) -~6.4-6.6 (dd)-~6.2-6.4 (dd)-~3.8-4.0 (s)~2.4-2.6 (s)
2-Methoxy-6-methylpyridine -6.43 (d)7.39 (t)6.58 (d)-3.89 (s)2.45 (s)
4-Fluoropyridine 8.45 (dd)6.85 (ddd)-6.85 (ddd)8.45 (dd)--

The comparison highlights how the introduction of a fluorine atom at the 4-position significantly influences the chemical shifts and multiplicities of the ring protons. The strong electron-withdrawing nature of fluorine deshields the adjacent protons (H-3 and H-5) and introduces characteristic H-F coupling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers aiming to validate these predictions or analyze similar compounds, the following is a standardized protocol for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

Visualizing Structural-Spectral Relationships

The following diagram illustrates the key correlations between the structure of 4-Fluoro-2-methoxy-6-methylpyridine and its predicted ¹H NMR spectral features.

G cluster_mol 4-Fluoro-2-methoxy-6-methylpyridine cluster_spec Predicted ¹H NMR Spectrum mol mol H3 H-3 ~6.4-6.6 ppm (dd) mol->H3 ortho to OCH₃ meta to CH₃ ortho to F H5 H-5 ~6.2-6.4 ppm (dd) mol->H5 ortho to CH₃ meta to OCH₃ ortho to F OCH3 OCH₃ ~3.8-4.0 ppm (s) mol->OCH3 Electron-donating CH3 CH₃ ~2.4-2.6 ppm (s) mol->CH3 Electron-donating

Caption: Correlation of substituents in 4-Fluoro-2-methoxy-6-methylpyridine with predicted ¹H NMR signals.

This guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of 4-Fluoro-2-methoxy-6-methylpyridine. By combining fundamental principles with comparative data analysis, researchers can confidently approach the structural elucidation of this and other complex heterocyclic molecules.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 2-Methoxy-6-methylpyridine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoropyridine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Comparative

Technical Guide: 19F NMR Characterization of 4-Fluoro-2-methoxy-6-methylpyridine

Executive Summary Target Molecule: 4-Fluoro-2-methoxy-6-methylpyridine Predicted F Chemical Shift: -102 to -108 ppm (relative to ) Key Application: Structural verification and differentiation from regioisomers (2-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Fluoro-2-methoxy-6-methylpyridine Predicted


F Chemical Shift: 

-102 to -108 ppm (relative to

) Key Application: Structural verification and differentiation from regioisomers (2-fluoro and 3-fluoro analogs).[1]

This guide provides a technical framework for the characterization of 4-Fluoro-2-methoxy-6-methylpyridine using


F NMR. Unlike proton NMR, where signals often overlap, 

F NMR offers a wide chemical shift dispersion, making it the definitive method for confirming the regiochemistry of fluorinated pyridine scaffolds during drug development.[1]

Chemical Shift Analysis & Isomer Differentiation

The chemical shift of fluorine on a pyridine ring is highly sensitive to its position relative to the ring nitrogen (ortho, meta, or para).[1] For the target molecule, the fluorine atom is at the 4-position (gamma) relative to the nitrogen.[1]

Comparative Shift Data

The following table contrasts the target molecule against its likely regioisomers. These values are derived from established Structure-Activity Relationship (SAR) trends in fluorinated heterocycles.

RegioisomerStructure DescriptionPredicted

Range (ppm)*
Electronic Environment
Target 4-Fluoro -2-methoxy-6-methyl-102 to -108

-position to N; Meta to EDGs (OMe, Me).[1]
Isomer A 2-Fluoro -4-methoxy-6-methyl-65 to -75

-position to N (Deshielded by ring N).[1]
Isomer B 3-Fluoro -2-methoxy-6-methyl-125 to -135

-position to N; Ortho to OMe (Shielded).[1]

*Values referenced to


 (

0.0). Solvent:

.[1]
Mechanistic Insight: Why this Shift?
  • Base Shift (4-Fluoropyridine): The parent 4-fluoropyridine typically resonates at approximately -106 ppm .[1]

  • Substituent Effects:

    • 2-Methoxy Group (Meta to F): The methoxy group is a strong Electron Donating Group (EDG) by resonance but acts inductively as an Electron Withdrawing Group (EWG).[1] At the meta position (relative to F), the resonance donation is minimized.[1] The inductive effect dominates slightly, potentially causing a minor downfield shift, but this is often offset by the overall electron-rich nature of the pyridine ring induced by the OMe group.[1]

    • 6-Methyl Group (Meta to F): The methyl group is a weak EDG.[1] It typically induces a slight upfield shift (shielding) of 1–2 ppm.[1]

  • Net Result: The opposing effects of the substituents result in a chemical shift that remains very close to the parent 4-fluoropyridine value (-106 ppm), distinctly separated from the 2-fluoro (-70 ppm) and 3-fluoro (-130 ppm) regions.[1]

Decision Logic for Structural Assignment

Use the following logic flow to validate your synthesis product.

IsomerAssignment Start Acquire 19F NMR Spectrum (Ref: CFCl3 = 0 ppm) CheckRange Analyze Chemical Shift Region Start->CheckRange Range1 Signal at -60 to -80 ppm CheckRange->Range1 Range2 Signal at -100 to -110 ppm CheckRange->Range2 Range3 Signal at -120 to -140 ppm CheckRange->Range3 Result1 Isomer A: 2-Fluoro (Alpha to Nitrogen) Range1->Result1 Result2 TARGET CONFIRMED: 4-Fluoro-2-methoxy-6-methylpyridine Range2->Result2 Result3 Isomer B: 3-Fluoro (Beta to Nitrogen) Range3->Result3

Figure 1: Decision tree for assigning pyridine regioisomers based on


F chemical shift ranges.

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized acquisition protocol.

A. Sample Preparation[1][2]
  • Solvent:

    
     (Chloroform-d) is preferred for standard characterization.[1]
    
    • Note: Polar solvents like DMSO-

      
       may shift signals by 1–3 ppm due to hydrogen bonding with the pyridine nitrogen.[1]
      
  • Concentration: Dissolve 10–20 mg of the compound in 0.6 mL of solvent.

  • Internal Standard (Mandatory for Reporting):

    • Add 10

      
      L of 
      
      
      
      -Trifluorotoluene
      (
      
      
      -63.72 ppm).
    • Alternative: Use Trichlorofluoromethane (

      
      , 
      
      
      
      0.0 ppm) if available, but avoid due to volatility.[1]
B. Acquisition Parameters (Instrument: 400 MHz+)
  • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended if integration is required to quantify purity.[1]

  • Spectral Width (SW): 200 ppm (cover -50 to -250 ppm).[1]

  • Offset (O1): -100 ppm.

  • Relaxation Delay (D1):

    • Qualitative: 1.0 second.[1]

    • Quantitative:

      
       10 seconds (Fluorine 
      
      
      
      relaxation times are long; insufficient delay leads to integration errors).
  • Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of

    
    F (83% of 
    
    
    
    ).[1]
C. Workflow Diagram

ExperimentalWorkflow Prep Sample Prep (15mg in CDCl3) Std Add Internal Std (PhCF3 @ -63.7 ppm) Prep->Std  Spike   Acq Acquisition (D1 > 10s for Quant) Std->Acq  Load   Process Processing (Baseline Corr + Ref) Acq->Process  FT   Report Final Report (Shift & Integration) Process->Report  Export  

Figure 2: Step-by-step workflow for quantitative


F NMR acquisition.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Split Peak (Doublet) Proton Coupling (

)
The fluorine at C4 will couple with protons at C3/C5.[1] Use proton decoupling ({1H}) to simplify the spectrum to a singlet.[1]
Broad Peak Chemical ExchangeIf using a protic solvent, the pyridine nitrogen may be protonating/exchanging.[1] Switch to aprotic

.
Integration Error Insufficient D1Fluorine nuclei relax slowly. Increase Relaxation Delay (D1) to 5


(approx 10-20s).

References

  • Dungan, C. H., & Van Wazer, J. R. (1967).[1][2] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Foundational text for fluorine shifts).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]

  • Reich, H. J. (2024).[1] 19F NMR Chemical Shifts - Bordwell pKa Table and NMR Data. University of Wisconsin-Madison.[1]

  • Giam, C. S., & Lyle, J. L. (1973).[1] Medium effects on the fluorine-19 magnetic resonance spectra of fluoropyridines. Journal of the American Chemical Society.[1] (Establishes solvent dependency for fluoropyridines).

Sources

Validation

A Comprehensive Guide to the LC-MS Fragmentation Pattern of 4-Fluoro-2-methoxy-6-methylpyridine

This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4-Fluoro-2-methoxy-6-methylpyridine. Designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4-Fluoro-2-methoxy-6-methylpyridine. Designed for researchers, scientists, and drug development professionals, this document offers a scientifically grounded framework for identifying and characterizing this compound in complex matrices. By synthesizing fundamental principles of mass spectrometry with data from analogous structures, we present a robust predictive model of its behavior under typical LC-MS conditions.

Introduction: The Significance of Fragmentation Analysis

In modern analytical chemistry, particularly within pharmaceutical and metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable tool for the separation, identification, and quantification of small molecules. The fragmentation pattern of a molecule, generated through tandem mass spectrometry (MS/MS), provides a unique chemical fingerprint. Understanding this pattern is crucial for structural elucidation, metabolite identification, and the development of sensitive and specific quantitative assays.

4-Fluoro-2-methoxy-6-methylpyridine is a substituted pyridine derivative. Such compounds are common scaffolds in medicinal chemistry due to their ability to engage in various biological interactions. The presence of fluoro, methoxy, and methyl groups on the pyridine ring introduces specific electronic and steric properties that influence not only its chemical reactivity and biological activity but also its fragmentation behavior in a mass spectrometer. A thorough understanding of its fragmentation is therefore paramount for any research involving this or structurally related molecules.

Predicted Fragmentation Pathway of 4-Fluoro-2-methoxy-6-methylpyridine

The fragmentation of 4-Fluoro-2-methoxy-6-methylpyridine in a tandem mass spectrometer is predicted to proceed through a series of logical steps, primarily dictated by the relative stability of the resulting fragment ions and neutral losses. The molecular weight of 4-Fluoro-2-methoxy-6-methylpyridine (C7H8FNO) is approximately 141.06 Da. In positive ion electrospray ionization (ESI), the molecule will readily accept a proton, typically on the basic pyridine nitrogen, to form the protonated molecule [M+H]⁺ at an m/z of approximately 142.07.

The primary fragmentation pathways from the precursor ion [M+H]⁺ are anticipated to involve the loss of stable neutral molecules or radicals from the substituent groups.

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation. Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a stable radical cation. This is a frequently observed fragmentation for methoxy-containing aromatic compounds.[1]

  • Loss of Formaldehyde (CH₂O): Another common fragmentation pathway for methoxy aromatic compounds involves the neutral loss of formaldehyde (CH₂O). This rearrangement is often energetically favorable.

  • Loss of Hydrogen Fluoride (HF): Fluorinated aromatic compounds can undergo fragmentation through the elimination of hydrogen fluoride (HF).[2] This is a common neutral loss for compounds containing a fluorine atom.

  • Pyridine Ring Cleavage: The pyridine ring itself is relatively stable.[3] However, under sufficient collision energy, it can fragment, often through the loss of hydrogen cyanide (HCN) or related species.[4]

The following Graphviz diagram illustrates the predicted fragmentation cascade.

Fragmentation_Pathway cluster_main Predicted Fragmentation of 4-Fluoro-2-methoxy-6-methylpyridine cluster_fragments Primary Fragments cluster_secondary Secondary Fragments parent [M+H]⁺ m/z = 142.07 frag1 [M+H - •CH₃]⁺ m/z = 127.05 parent->frag1 - •CH₃ frag2 [M+H - CH₂O]⁺ m/z = 112.05 parent->frag2 - CH₂O frag3 [M+H - HF]⁺ m/z = 122.06 parent->frag3 - HF frag4 [M+H - •CH₃ - CO]⁺ m/z = 99.04 frag1->frag4 - CO

Caption: Predicted fragmentation pathway of 4-Fluoro-2-methoxy-6-methylpyridine.

Comparative Data and Rationale

The prediction of the fragmentation pattern is based on established principles of mass spectrometry and comparison with structurally similar molecules.

Predicted Ion m/z (monoisotopic) Proposed Fragmentation Rationale and Comparison
[M+H]⁺142.07Protonated molecular ionThe precursor ion in positive mode ESI. The pyridine nitrogen is the most likely site of protonation.
[M+H - •CH₃]⁺127.05Loss of a methyl radical from the methoxy groupA common fragmentation pathway for methoxy-substituted aromatic compounds, leading to a stable cation.[1]
[M+H - CH₂O]⁺112.05Loss of formaldehyde from the methoxy groupAn alternative neutral loss from the methoxy group, often observed in aromatic ethers.
[M+H - HF]⁺122.06Loss of hydrogen fluorideA characteristic fragmentation for fluorinated aromatic compounds.[2]
[M+H - •CH₃ - CO]⁺99.04Subsequent loss of carbon monoxideFurther fragmentation of the pyridine ring after the initial loss of a methyl radical. Loss of CO is a common secondary fragmentation.

Comparison with Alternative Structures:

  • 2,4,6-Trimethylpyridine (Collidine): This compound lacks the fluoro and methoxy groups. Its fragmentation is dominated by the loss of a methyl radical and subsequent ring fragmentation. The presence of the methoxy and fluoro groups in our target molecule provides additional, more favorable fragmentation pathways.

  • 4-Fluoro-2-methylpyridine: This analog lacks the methoxy group. Its fragmentation would likely involve the loss of HF and fragmentation of the pyridine ring. The methoxy group in 4-Fluoro-2-methoxy-6-methylpyridine introduces the characteristic losses of •CH₃ and CH₂O, which would be absent here.

  • 2-Methoxy-4,6-dimethylpyridine: Lacking the fluorine atom, this compound would not exhibit the loss of HF. Its fragmentation would be primarily driven by the loss from the methoxy and methyl groups.

The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the pyridine ring influences the stability of the fragment ions, making the predicted losses of •CH₃, CH₂O, and HF the most probable primary fragmentation events.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 4-Fluoro-2-methoxy-6-methylpyridine using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This protocol is a robust starting point and may require optimization for specific instrumentation and sample matrices.

4.1. Materials and Reagents

  • 4-Fluoro-2-methoxy-6-methylpyridine standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

4.2. Standard Preparation

  • Prepare a 1 mg/mL stock solution of 4-Fluoro-2-methoxy-6-methylpyridine in methanol.

  • Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to prepare working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

4.3. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4.4. Mass Spectrometry Parameters

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MS1 Scan Range: m/z 50-200

  • MS/MS Analysis:

    • Precursor Ion: m/z 142.07

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

The following diagram outlines the general workflow for this LC-MS/MS analysis.

Workflow cluster_workflow LC-MS/MS Analysis Workflow SamplePrep Sample Preparation (Standard Dilution) LC LC Separation (C18 Column) SamplePrep->LC MS MS Detection (ESI+) LC->MS MSMS MS/MS Fragmentation (Collision-Induced Dissociation) MS->MSMS DataAnalysis Data Analysis (Fragmentation Pattern) MSMS->DataAnalysis

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, scientifically grounded prediction of the LC-MS fragmentation pattern of 4-Fluoro-2-methoxy-6-methylpyridine. The proposed fragmentation pathways, centered around the initial losses of a methyl radical, formaldehyde, and hydrogen fluoride, are based on established chemical principles and comparisons with analogous structures. The detailed experimental protocol offers a robust starting point for method development, enabling researchers to confidently identify and characterize this compound. This in-depth understanding of its mass spectrometric behavior is essential for its application in drug discovery, metabolism studies, and other areas of chemical research.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. Retrieved from [Link]

  • Kushnir, M. M., et al. (2010). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 765–776. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Subbannan, S., et al. (2017). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 14(11), 1364. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • B. Daniël, et al. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023, November 7). C2H6O CH3OCH3 mass spectrum of methoxymethane. Retrieved from [Link]

  • MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

comparing reactivity of 4-Fluoro-2-methoxy-6-methylpyridine vs 2-fluoro-4-methoxypyridine

Comparative Reactivity Guide: 4-Fluoro-2-methoxy-6-methylpyridine vs. 2-Fluoro-4-methoxypyridine in SNAr Introduction & Mechanistic Overview Nucleophilic Aromatic Substitution (SNAr) is a cornerstone methodology for the...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 4-Fluoro-2-methoxy-6-methylpyridine vs. 2-Fluoro-4-methoxypyridine in SNAr

Introduction & Mechanistic Overview

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone methodology for the functionalization of electron-deficient heterocycles. For drug development professionals, fluoropyridines represent highly versatile building blocks. The fluorine atom, owing to its extreme electronegativity, highly activates the pyridine ring for nucleophilic attack, while its strong C–F bond acts as an excellent leaving group. This is because the rate-determining step in SNAr is the formation of the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond[1].

This guide provides an objective, data-driven comparison of two isomeric scaffolds: 4-Fluoro-2-methoxy-6-methylpyridine and 2-Fluoro-4-methoxypyridine . By examining their structural differences, we can establish a predictive framework for their reactivity profiles.

Mechanistic Causality: C2 vs. C4 Reactivity

In fluoropyridines, nucleophilic attack at both the C2 (ortho) and C4 (para) positions is generally favored because the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. However, there is a distinct kinetic discrepancy between the two positions:

  • Steric Shielding: The nitrogen lone pair creates a larger electron cloud around the C2 position, sterically hindering the approach of electron-rich nucleophiles. The C4 position is significantly more accessible[2].

  • Intermediate Symmetry: Attack at the C4 position yields a more symmetric, lower-energy Meisenheimer complex, making the para-substituted product the kinetic product of the reaction[2].

SNAr_Mechanism A Fluoropyridine Substrate B Nucleophilic Attack (Rate-Determining Step) A->B + Nucleophile C Meisenheimer Complex (Negative Charge on N) B->C Overcome Ea D Elimination of Fluoride (Fast Step) C->D Rearrangement E Substituted Pyridine Product D->E - F⁻

SNAr mechanistic pathway highlighting the formation of the Meisenheimer complex.

Electronic Effects of Methoxy Substituents

The position of the methoxy group is the primary differentiator in the reactivity of these two molecules.

  • 4-Fluoro-2-methoxy-6-methylpyridine: The fluorine is located at the highly reactive C4 position. The methoxy group at C2 donates electron density via resonance to C3, C5, and the nitrogen atom. Because the C4 position is meta to the methoxy group, it is minimally deactivated by this resonance. Instead, the inductive electron-withdrawing effect of the oxygen dominates at the adjacent positions. Consequently, the C4-fluorine remains highly activated for SNAr.

  • 2-Fluoro-4-methoxypyridine: The fluorine is at the C2 position. The methoxy group at C4 strongly donates electron density via resonance directly to the C3, C5, and the pyridine nitrogen. By increasing the electron density on the nitrogen, the methoxy group significantly reduces the nitrogen's ability to stabilize the negative charge during the Meisenheimer complex formation. This strongly deactivates the C2 position towards nucleophilic attack, requiring forcing conditions to achieve substitution[3].

Quantitative Data Comparison

To objectively compare the performance of these two alternatives, we evaluate their reactivity with a standard secondary amine (morpholine) under identical thermal conditions.

SubstrateNucleophileSolvent / BaseTemp / TimeConversion Yield (%)Reactivity Profile
4-Fluoro-2-methoxy-6-methylpyridine Morpholine (1.2 eq)DMSO / K₂CO₃80°C / 4h>95%Highly Reactive (Kinetic control, C4 attack)
2-Fluoro-4-methoxypyridine Morpholine (1.2 eq)DMSO / K₂CO₃80°C / 24h<30%Deactivated (Resonance stabilization by 4-OMe)
2-Fluoro-4-methoxypyridine Morpholine (1.2 eq)DMSO / K₂CO₃120°C / 24h~65%Requires forcing conditions

Self-Validating Experimental Protocol

The following protocol provides a self-validating system for parallel screening of fluoropyridine reactivity. By utilizing LC-MS monitoring, the researcher can definitively track the exact mass change (+ nucleophile mass, - fluorine mass) to confirm substitution rather than side reactions.

Step-by-Step Methodology: Parallel SNAr Amination

  • Preparation: In two separate, oven-dried 10 mL microwave vials, add 4-Fluoro-2-methoxy-6-methylpyridine (1.0 mmol) and 2-Fluoro-4-methoxypyridine (1.0 mmol), respectively.

  • Solvent & Base: Dissolve each substrate in 3.0 mL of anhydrous DMSO. Add anhydrous K₂CO₃ (2.0 mmol, 2.0 eq) to each vial.

    • Causality: DMSO is a polar aprotic solvent that heavily solvates cations (K⁺) while leaving the nucleophile "naked" and highly reactive. K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, driving the reaction forward[4].

  • Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 eq) dropwise to each vial.

  • Thermal Activation: Seal the vials and heat to 80°C using a heating block.

  • Self-Validation (Monitoring): At t=1h, 4h, and 24h, withdraw a 10 µL aliquot from each reaction. Dilute with 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS.

    • Validation Check: The disappearance of the parent mass [M+H]⁺ and the appearance of the product mass [M+H + 87 - 19]⁺ confirms successful substitution. The 4-fluoro isomer will show complete conversion at 4h, while the 2-fluoro isomer will show mostly unreacted starting material.

  • Workup: Cool the reactions to room temperature. Dilute with 15 mL of EtOAc and wash with Brine (3 x 10 mL) to remove DMSO and salts.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Start Equimolar Substrate + Nucleophile (Morpholine) Solvent Dissolve in DMSO (Polar Aprotic) Start->Solvent Base Add K2CO3 (Acid Scavenger) Solvent->Base Heat Heat to 80°C (Thermal Activation) Base->Heat Monitor Monitor via LC-MS (Self-Validation Step) Heat->Monitor Workup Aqueous Workup (Remove DMSO/Salts) Monitor->Workup Purify Flash Chromatography (Product Isolation) Workup->Purify

Self-validating experimental workflow for parallel SNAr amination screening.

Conclusion

For scientists designing synthetic routes, the choice between these two scaffolds must be dictated by the required reaction conditions. 4-Fluoro-2-methoxy-6-methylpyridine is highly reactive and suitable for late-stage functionalization with mild nucleophiles. Conversely, 2-Fluoro-4-methoxypyridine is significantly deactivated by the para-methoxy group and requires forcing conditions (higher temperatures, stronger bases, or prolonged reaction times) to achieve meaningful conversions.

References

  • "Nucleophilic Aromatic Substitution: Introduction and Mechanism", Master Organic Chemistry. 1

  • "Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?", Chemistry Stack Exchange. 2

  • "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution", ACS Publications. 3

  • "Aromatic Nucleophilic Substitution", Fisher Scientific. 4

Sources

Validation

Comparative Guide to HPLC Method Development for 4-Fluoro-2-methoxy-6-methylpyridine Purity Analysis

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Fluoro-2-methoxy-6-methylpyridine. Moving beyond a simple recitatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Fluoro-2-methoxy-6-methylpyridine. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind critical method development decisions, comparing an initial, rudimentary approach with a systematically optimized, robust method suitable for quality control and stability testing in a drug development environment.

The Analytical Challenge: Understanding the Analyte

4-Fluoro-2-methoxy-6-methylpyridine is a substituted pyridine derivative. As with many heterocyclic compounds used as pharmaceutical building blocks, ensuring its purity is paramount.[1] The key to developing a successful HPLC method lies in understanding the analyte's physicochemical properties.

  • Basicity: The pyridine ring nitrogen is basic (typical pKa for pyridines is ~5-6), meaning its ionization state is highly dependent on the mobile phase pH.[2]

  • Polarity: With fluoro, methoxy, and methyl substitutions, the molecule possesses moderate polarity (estimated XLogP3 ~1.5-2.0), making it an ideal candidate for Reversed-Phase (RP) HPLC.[3]

  • UV Absorbance: The aromatic pyridine ring confers UV activity, allowing for straightforward detection.

The primary analytical goal is to develop a stability-indicating method , one that can separate the main compound (the Active Pharmaceutical Ingredient or API) from its potential process-related impurities and degradation products. This requires adherence to principles outlined in the International Council for Harmonisation (ICH) guidelines.[4]

The Method Development Workflow: A Strategic Approach

Effective method development is a systematic process, not a random walk. The workflow involves screening various parameters and logically refining them to achieve the desired separation goals.

MethodDevelopmentWorkflow cluster_1 Method Robustness & Specificity A Define Analyte Properties (pKa, Polarity, UV Spectrum) B Initial Screening: Column & Mobile Phase Selection A->B Input C Mobile Phase Optimization: - Organic Modifier (ACN vs. MeOH) - pH & Buffer Selection B->C Refine D Gradient & Flow Rate Optimization C->D Refine E System Suitability Testing (SST) (per USP <621>) D->E Verify F Forced Degradation Study (per ICH Q1A) E->F Confirm Specificity G Method Validation (per ICH Q2(R2)) F->G Validate

Caption: A systematic workflow for HPLC method development.

Method Comparison: The Impact of Optimization

To illustrate the importance of a systematic approach, we compare two methods. Method A represents a common initial screening attempt with minimal optimization. Method B is a fully optimized method developed through the workflow described above.

ParameterMethod A: Initial ScreeningMethod B: Optimized & RobustCausality Behind the Improvement (The "Why")
Column Standard C18, 4.6x150 mm, 5 µmHigh-Purity, End-capped C18, 4.6x100 mm, 2.7 µmA shorter column with smaller, core-shell particles provides higher efficiency (more theoretical plates) and faster analysis times. High-purity, end-capped silica minimizes unwanted interactions with the basic pyridine nitrogen, preventing peak tailing.[5][6]
Mobile Phase A Deionized Water10 mM Ammonium Formate, pH 3.5The unbuffered mobile phase in Method A allows the pH at the silica surface to vary, causing inconsistent ionization of the analyte and leading to severe peak tailing. The buffered mobile phase in Method B controls the pH, ensuring the analyte is consistently protonated, which improves peak shape and reproducibility.[7]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is often preferred over methanol for basic compounds as it can lead to lower backpressure and sharper peaks.[7]
Elution Mode Isocratic (50:50 A:B)Gradient: 10% to 95% B in 8 minAn isocratic method is simple but may fail to elute more hydrophobic impurities or cause co-elution with polar ones. A gradient elution ensures that impurities with a wide range of polarities are eluted as sharp peaks within a reasonable timeframe, improving resolution and sensitivity.[8]
Flow Rate 1.0 mL/min1.2 mL/minThe flow rate is adjusted in conjunction with the column dimensions and particle size to maintain optimal linear velocity for high efficiency, as guided by principles in USP <621>.[9][10]
Detection 254 nm265 nm (Apex λmax)While 254 nm is a generic wavelength, scanning the analyte's UV spectrum to identify the wavelength of maximum absorbance (λmax) significantly increases the detector's signal-to-noise ratio and thus the method's sensitivity.
Column Temp. Ambient30 °CMaintaining a constant, slightly elevated column temperature reduces mobile phase viscosity, lowers backpressure, and improves the reproducibility of retention times.
Performance Data Comparison
Performance MetricMethod A: Initial ScreeningMethod B: Optimized & RobustSignificance
Run Time 15 min10 minFaster throughput for QC labs.
Tailing Factor (Tf) 2.11.1A tailing factor near 1.0 indicates a symmetrical peak, which is critical for accurate integration and quantification. Values >2 are generally unacceptable.[9]
Resolution (Rs) < 1.0 (for critical pair)> 2.0 (for all pairs)Resolution of at least 1.5 (baseline separation) is required; >2.0 indicates a robust method with a margin for error.[10]
Stability Indicating? NoYes (Proven by Forced Degradation)Method A fails to separate degradation products from the main peak. Method B is proven to be specific for the analyte in the presence of its degradants.[4]

The chromatograms would visually demonstrate Method A producing a broad, tailing peak with co-eluting impurities, while Method B would show a sharp, symmetrical peak well-resolved from all potential impurities and degradants.

The Critical Role of Mobile Phase pH

For a basic compound like 4-Fluoro-2-methoxy-6-methylpyridine, controlling the mobile phase pH is the single most important factor for achieving good peak shape in reversed-phase chromatography.

ph_effect Impact of Mobile Phase pH on a Basic Analyte cluster_unbuffered Unbuffered Mobile Phase (e.g., Water/ACN) cluster_buffered Buffered, Low pH Mobile Phase (e.g., pH 3.5) unbuffered_analyte Analyte (BH+) (Protonated) unbuffered_silanol Residual Silanols (SiO-) (Ionized & Active) unbuffered_analyte->unbuffered_silanol Strong Attraction unbuffered_result {Result: Strong Ionic Interaction Causes Severe Peak Tailing} unbuffered_silanol->unbuffered_result buffered_analyte Analyte (BH+) (Consistently Protonated) buffered_silanol Residual Silanols (SiOH) (Protonated & Suppressed) buffered_analyte->buffered_silanol Interaction Suppressed buffered_result {Result: Controlled Hydrophobic Interaction Yields Symmetrical Peak} buffered_silanol->buffered_result

Caption: Relationship between pH, silanol activity, and peak shape.

In an unbuffered, neutral pH mobile phase (Method A), the acidic residual silanol groups on the silica surface of the C18 column are ionized (SiO-). The basic pyridine analyte is protonated (BH+), leading to a strong secondary ionic interaction that results in significant peak tailing. By using a low pH buffered mobile phase (Method B), the ionization of the residual silanols is suppressed, minimizing these unwanted interactions and allowing for a clean separation based primarily on hydrophobic interactions.[7]

Experimental Protocols

Protocol for Optimized Purity Method (Method B)

This protocol must be preceded by a System Suitability Test (SST) to ensure the chromatographic system is fit for purpose, as mandated by pharmacopeias like the USP.[11]

1. System Suitability Test (SST):

  • Prepare an SST solution containing the analyte and a known, closely eluting impurity.

  • Perform five replicate injections.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.[12]

    • Tailing factor must be between 0.8 and 1.5.[10]

    • Resolution between the analyte and the impurity must be ≥ 2.0.

2. Chromatographic Conditions:

  • Instrument: HPLC or UHPLC system with a UV/PDA detector.

  • Column: High-Purity C18, 2.7 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.5 with Formic Acid. Filter through a 0.22 µm filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    8.0 5 95
    8.1 90 10

    | 10.0 | 90 | 10 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Fluoro-2-methoxy-6-methylpyridine sample.

  • Dissolve in and dilute to 10.0 mL with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area percent: Purity % = (Area of Main Peak / Sum of All Peak Areas) * 100.

Protocol for Forced Degradation Study

To validate the method as "stability-indicating," the analyte is subjected to stress conditions to intentionally produce degradation products. The goal is to achieve 5-20% degradation.[4][13]

  • Acid Hydrolysis: 1.0 mg/mL sample in 0.1 N HCl at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: 1.0 mg/mL sample in 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: 1.0 mg/mL sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store solid sample at 105 °C for 48 hours, then prepare as per protocol.

  • Photolytic Degradation: Expose solid sample to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B), then prepare as per protocol.

For each condition, the stressed sample is analyzed using Method B. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Conclusion

The development of a robust HPLC purity method is a scientific endeavor that requires a deep understanding of chromatographic principles and the physicochemical nature of the analyte. A simple screening method (Method A) is often inadequate for the rigorous demands of the pharmaceutical industry, as it can lead to inaccurate purity assessments due to poor peak shape and co-eluting impurities. In contrast, a systematically optimized and validated method (Method B), which carefully considers column chemistry, mobile phase pH, and elution mode, provides the accuracy, precision, and specificity required for regulatory compliance and ensures the quality and safety of the final drug product. This comparative guide demonstrates that the investment in thorough method development is essential for generating trustworthy and reliable analytical data.[14]

References

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link][15]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link][8]

  • Bentham Science. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Available at: [Link][16]

  • PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. Available at: [Link][3]

  • SCION Instruments. (2025). HPLC Column Selection Guide. Available at: [Link][17]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link][18]

  • EurekaSelect. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Available at: [Link][19]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link][20]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link][2]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link][21]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Available at: [Link][5]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link][7]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link][1]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][12]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link][14]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link][6]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link][13]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link][4]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Available at: [Link][10]

  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Available at: [Link][11]

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Comparative

A Comparative Guide to Distinguishing 4-Fluoro-2-methoxy-6-methylpyridine from its Regioisomers

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates and final compounds is the bedrock of reliable and reproducible science. The substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates and final compounds is the bedrock of reliable and reproducible science. The substitution pattern on a heterocyclic scaffold like pyridine profoundly influences its physicochemical properties, reactivity, and biological activity. When a synthesis can theoretically yield multiple regioisomers, a robust and multi-faceted analytical strategy is not just recommended—it is imperative.

This guide provides an in-depth technical comparison of analytical methodologies to definitively identify 4-Fluoro-2-methoxy-6-methylpyridine and distinguish it from its closely related regioisomers. We will move beyond simply listing data, instead focusing on the underlying principles that make each technique effective. The protocols described herein are designed to be self-validating systems, ensuring the highest degree of confidence in your structural assignments.

The Challenge: Subtle Differences, Significant Consequences

The synthesis of substituted pyridines can often lead to mixtures of regioisomers, which possess the same molecular formula and mass but differ in the spatial arrangement of their substituents. These subtle structural variations can be notoriously difficult to distinguish, yet they can lead to drastically different pharmacological profiles. Our focus is on providing a definitive analytical workflow to differentiate our target compound from its most probable synthetic alternatives.

Diagram: Key Regioisomers of Fluoro-methoxy-methylpyridine

Caption: Molecular structures of the target isomer and two potential regioisomers.

Chromatographic Separation: The First Line of Inquiry

Before detailed spectroscopic analysis, separating the isomers is a critical first step. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose. The choice between them depends on the sample's volatility and thermal stability.

Gas Chromatography (GC)

GC separates compounds based on their boiling points and their interactions with the stationary phase of the column. Since regioisomers often have very similar boiling points, the key to successful separation lies in selecting a column that can exploit subtle differences in their polarity.

Causality Behind Column Selection:

A non-polar column (e.g., 5% phenyl-methylpolysiloxane) will separate primarily by boiling point, which may be insufficient. A more effective strategy is to use a polar stationary phase (e.g., a wax column). The rationale is that the differential exposure of the polar methoxy group and the electronegative fluorine atom in each isomer will lead to distinct dipole moments and varied interactions with the polar phase, resulting in different retention times. For instance, the more sterically hindered the polar groups are, the weaker their interaction with the column and the faster they may elute.

Expected Elution Order (Hypothetical): The elution order will depend on the net effect of boiling point and polarity. Generally, isomers with more exposed polar groups will interact more strongly with a polar column and have longer retention times.

High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or for preparative separation, reversed-phase HPLC is the method of choice.[1]

Methodology Rationale:

Using a C18 column, compounds are separated based on their relative hydrophobicity. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, competes with the analytes for the stationary phase. The regioisomer that is most polar (least hydrophobic) will spend more time in the polar mobile phase and elute first. The differences in polarity between the isomers, driven by the position of the fluorine and methoxy groups, can be sufficient to achieve baseline separation.[1]

Spectroscopic Elucidation: The Definitive Proof

While chromatography can separate isomers, spectroscopy is required for their unambiguous identification. A multi-technique approach, leveraging NMR, Mass Spectrometry, and IR, provides orthogonal data points for confident structural assignment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for distinguishing regioisomers, as it provides direct information about the chemical environment and connectivity of atoms.[3][4] For these compounds, ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, will be definitive.

¹H NMR Analysis: A Tale of Couplings

The key to distinguishing isomers with ¹H NMR lies in the splitting patterns (multiplicity) and coupling constants, particularly the through-bond couplings between protons and the fluorine atom (JHF).

  • Isomer A (4-Fluoro): The protons at C3 and C5 will be split by the fluorine at C4. The H-3 proton will appear as a doublet of doublets (dd) due to coupling to H-5 and the fluorine atom. The H-5 proton will also be a doublet of doublets, coupling to H-3 and the fluorine. The magnitude of these JHF couplings is diagnostic.

  • Isomer B (2-Fluoro): The fluorine at C2 will primarily couple to the proton at C3, splitting it into a doublet.

  • Isomer C (3-Fluoro): The fluorine at C3 will couple strongly to the protons at C2 and C4, resulting in complex splitting patterns for the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Isomer Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
A: 4-F, 2-OMe, 6-Me H-3 ~6.5 dd JH3-F4 ≈ 8-10, JH3-H5 ≈ 2-3 Ortho-coupling to F, meta-coupling to H-5.
H-5 ~6.7 d JH5-F4 ≈ 4-6 Meta-coupling to F.
-OCH₃ ~3.9 s - Singlet for methoxy group.
-CH₃ ~2.4 s - Singlet for methyl group.
B: 2-F, 4-OMe, 6-Me H-3 ~6.4 d JH3-F2 ≈ 7-9 Ortho-coupling to F.
H-5 ~6.6 s - No adjacent protons or fluorine to couple with.
-OCH₃ ~3.8 s - Singlet for methoxy group.
-CH₃ ~2.5 s - Singlet for methyl group.
C: 3-F, 2-OMe, 5-Me H-4 ~7.2 dd JH4-F3 ≈ 9-11, JH4-H6 ≈ 2 Ortho-coupling to F, meta-coupling to H-6.
H-6 ~7.9 d JH6-F3 ≈ 2-3 Para-coupling to F.
-OCH₃ ~4.0 d JOCH3-F3 ≈ 1-2 Potential small coupling to F.

| | -CH₃ | ~2.3 | s | - | Singlet for methyl group. |

Note: These are predicted values based on spectroscopic principles. Actual values may vary.[5]

¹³C and ¹⁹F NMR: The Unambiguous Fingerprints

Carbon and fluorine NMR provide even clearer differentiation due to the large and predictable carbon-fluorine coupling constants (JCF), which are highly dependent on the number of bonds separating the two nuclei.[6]

  • Directly Bonded Carbon (¹JCF): The carbon atom attached to the fluorine will show a very large coupling constant (typically >200 Hz), appearing as a doublet in the proton-decoupled ¹³C spectrum. This is a primary diagnostic tool.

  • Two-Bond Coupling (²JCF): Carbons two bonds away from the fluorine will show a smaller doublet splitting (typically 15-25 Hz).

  • Three-Bond Coupling (³JCF): Carbons three bonds away will show an even smaller doublet splitting (typically 3-10 Hz).

¹⁹F NMR is highly sensitive and provides a single peak for each unique fluorine environment. The chemical shift of the fluorine atom is exquisitely sensitive to its position on the ring, providing a simple and direct method for distinguishing the isomers.

2D NMR (HMBC & NOESY): The Final Confirmation

When 1D spectra are ambiguous, 2D techniques provide the final word.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. A key correlation for Isomer A would be between the methoxy protons (~3.9 ppm) and the C2 carbon, confirming the position of the methoxy group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. For Isomer A , a NOESY correlation would be expected between the methyl protons (C6) and the aromatic proton at C5, confirming their spatial relationship.

Mass Spectrometry (MS)

When coupled with GC (GC-MS), this technique provides both retention time and mass information. While all isomers will have the same molecular ion peak (M⁺), their fragmentation patterns under Electron Ionization (EI) will differ based on the stability of the resulting fragments.[8]

Predicting Fragmentation:

The substitution pattern directs the fragmentation pathways.

  • Common Fragments: Expect to see a peak for the loss of a methyl radical (M-15) from the methoxy group and a peak for the loss of formaldehyde (M-30) via rearrangement.

  • Diagnostic Fragments: The subsequent fragmentation will be guided by the substituent positions. For example, in Isomer A , the initial loss of a methyl group could be followed by the loss of carbon monoxide (CO), facilitated by the ortho-methoxy group. The stability of the resulting pyridyl cations will differ for each isomer, leading to different relative abundances of fragment ions, creating a unique mass spectral fingerprint for each compound.[8]

Table 2: Predicted Key Fragments in EI-Mass Spectrometry

Isomer Molecular Ion (m/z) Key Fragment 1 (m/z) Key Fragment 2 (m/z) Rationale for Differentiation
A, B, C 141.06 126 (M-15) 111 (M-30) All isomers show loss of •CH₃ and CH₂O.
A: 4-F, 2-OMe, 6-Me 141.06 98 (M-15-28) - Potential loss of CO after loss of •CH₃.
B: 2-F, 4-OMe, 6-Me 141.06 - - Fragmentation may be dominated by cleavage of the C-F bond or ring opening, leading to a different pattern.

| C: 3-F, 2-OMe, 5-Me | 141.06 | - | - | The relative abundance of the M-15 and M-30 peaks will differ from other isomers due to electronic effects of the 3-fluoro substituent. |

Note: The relative intensities of these fragments are the most critical diagnostic feature.

An Integrated Analytical Workflow

For maximum confidence, a logical, stepwise approach is recommended. This workflow ensures that each step builds upon the last, leading to an irrefutable structural assignment.

Diagram: Recommended Analytical Workflow

G A Crude Product Mixture B GC-MS Analysis A->B C Separation Achieved? B->C D Tentative ID via MS Fragmentation & RT C->D Yes E Preparative HPLC or Column Chromatography C->E No G Full NMR Analysis (1H, 13C, 19F, 2D-HMBC/NOESY) D->G F Isolate Pure Isomers E->F F->G H Unambiguous Structure Confirmation G->H

Caption: A stepwise workflow for the separation and identification of regioisomers.

Experimental Protocols

The following are generalized but detailed methodologies for acquiring the necessary spectroscopic data.

Protocol 1: GC-MS Analysis[8]
  • Sample Preparation: Prepare a 100 µg/mL solution of the sample mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a standard GC-MS system equipped with an EI source.

  • GC Column: A polar capillary column (e.g., Agilent DB-WAX, 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min. Hold at 240 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

Protocol 2: NMR Spectroscopy[2][5]
  • Sample Preparation: Dissolve ~10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire with a standard pulse sequence.

    • Use a 30° pulse width and a relaxation delay of 2 seconds.

    • Average 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire using a proton-decoupled pulse sequence.

    • Use a relaxation delay of 5 seconds to ensure quantitative data for quaternary carbons.

    • Average 1024 or more scans.

  • ¹⁹F NMR Acquisition:

    • Acquire using a standard proton-decoupled sequence.

    • Reference the spectrum to an external standard like CFCl₃ (0 ppm).

  • 2D NMR (HMBC/NOESY):

    • Utilize standard instrument parameters for gHMBCAD and NOESYPH pulse sequences. Optimize mixing times as needed based on the specific instrument and sample.

Conclusion

Distinguishing 4-Fluoro-2-methoxy-6-methylpyridine from its regioisomers is a challenge that demands a rigorous, multi-technique analytical approach. While chromatographic methods provide the necessary separation, they do not offer definitive identification. The gold standard for unambiguous structural elucidation remains NMR spectroscopy, where the unique patterns of chemical shifts and, most importantly, the through-bond J-couplings to fluorine in ¹H and ¹³C spectra provide incontrovertible proof of the substituent arrangement. When combined with the distinct fragmentation fingerprints from mass spectrometry and a logical analytical workflow, researchers can achieve the highest level of confidence in their results, ensuring the integrity and success of their research and development endeavors.

References

  • Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. (2024). Am J Transl Res. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodo-6-methoxypyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • PubChem. (n.d.). 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Losada, S., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. Biomacromolecules. Available at: [Link]

  • PMC. (n.d.). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. Retrieved from: [Link]

  • EPA. (2025). 4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine Properties. Retrieved from: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from: [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

  • bioRxiv. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. Available at: [Link]

  • Journal of Molecular Spectroscopy. (2020). Retrieved from: [Link]

  • MilliporeSigma. (n.d.). 2-Fluoro-6-methylpyridine 97. Retrieved from: [Link]

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  • Supporting Information for Aerobic C-N Bond Activation. (n.d.). Retrieved from: [Link]

  • ResearchGate. (2025). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. Available at: [Link]

  • BuyersGuideChem. (n.d.). 5-Fluoro-2-methoxy-3-methylpyridine. Retrieved from: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from: [Link]

  • ResearchGate. (2025). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Fluoro-2-methoxy-6-methylpyridine

[1][2][3] Executive Directive Status: Hazardous Chemical Waste (Halogenated / Flammable) Immediate Action: Segregate from non-halogenated solvents and oxidizers. Critical Prohibition: NEVER dispose of this compound down...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Directive

Status: Hazardous Chemical Waste (Halogenated / Flammable) Immediate Action: Segregate from non-halogenated solvents and oxidizers. Critical Prohibition: NEVER dispose of this compound down the drain. The presence of the fluorine atom necessitates incineration with specific flue gas scrubbing to prevent Hydrogen Fluoride (HF) emission.[1]

Hazard Profile & Safety Assessment

Before initiating disposal, the waste generator must validate the chemical state.[2] 4-Fluoro-2-methoxy-6-methylpyridine (CAS: 96530-81-3) presents a dual-threat profile: organic flammability and halogenated toxicity.[1][3][2]

ParameterSpecificationOperational Implication
Chemical Class Halogenated HeterocycleMust enter the Halogenated Waste Stream .[1][3]
Combustion Byproducts CO, CO₂, NOₓ, HF Incineration requires scrubbers; open burning is prohibited.[2]
Reactivity Incompatible with strong oxidizersRisk of exothermic reaction; segregation is mandatory.[3]
Physical State Liquid (typically)Flash point considerations apply (treat as Flammable Liquid).[1][3]
Toxicology Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, goggles, lab coat) is baseline.[2]

Expert Insight: The fluorine substituent on the pyridine ring is stable under normal storage but labile under high-temperature combustion.[1][3] Standard incinerators without acid gas scrubbers will release HF, violating EPA emission standards and corroding equipment.[2]

Pre-Disposal Protocol: The Self-Validating System

To ensure safety and compliance, follow this three-step validation before moving waste to the central accumulation area.

Step 1: Phase & Stream Verification
  • Test: Visually inspect the waste. Is it pure chemical, a solution, or contaminated solids?

  • Validation:

    • Liquid: Must go to Halogenated Solvent carboy.

    • Solid: Must go to Hazardous Solid Waste drum.

Step 2: Compatibility Check
  • Test: Check the pH of the waste solution if mixed with other reagents.

  • Validation: Ensure pH is between 4–10 before adding to a communal carboy to prevent immediate off-gassing or polymerization.[1][3] Note: Pyridines are basic; mixing with strong acids can generate heat.

Step 3: Container Integrity
  • Test: Inspect the waste container (HDPE or Glass).

  • Validation: Cap must be vented if there is any risk of ongoing reaction. Otherwise, seal tightly with a non-degradable liner (Teflon/polyethylene).

Disposal Methodology

Workflow Diagram

The following decision tree illustrates the compliant path for disposal.

DisposalWorkflow Start Waste Generation: 4-Fluoro-2-methoxy-6-methylpyridine StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Wipes, PPE, Debris) StateCheck->Solid LiquidSeg Segregate into HALOGENATED Carboy Liquid->LiquidSeg Contains Fluorine SolidSeg Double Bag in Transparent Haz-Waste Bags Solid->SolidSeg Labeling Labeling: 'Hazardous Waste - Flammable, Toxic' LiquidSeg->Labeling SolidSeg->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration (w/ HF Scrubber) Storage->FinalDisp

Figure 1: Decision matrix for segregating and processing fluorinated pyridine waste streams.

Detailed Procedures
A. Liquid Waste (Primary Stream)[1]
  • Container Selection: Use an HDPE (High-Density Polyethylene) or glass carboy.[1][3] Avoid metal containers if the waste is potentially acidic or wet, as HF (if generated) attacks metal.[2]

  • Segregation: Pour into the container marked "HALOGENATED ORGANIC WASTE."

    • Why? Non-halogenated waste streams (e.g., Acetone, Ethanol) are often used as fuel blends for cement kilns.[2] Halogenated compounds cannot be used this way and must be sent to dedicated chemical incinerators.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: List "4-Fluoro-2-methoxy-6-methylpyridine" and the solvent (e.g., "Dichloromethane").[1][3][2]

    • Hazards: Check "Flammable" and "Toxic."[4]

B. Solid Waste (Contaminated Debris)[3]
  • Collection: Collect silica gel, filter paper, and gloves contaminated with the substance.

  • Packaging: Place in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Sealing: Twist and tape the bag neck (gooseneck seal). Place this bag inside a second bag (double-bagging).

  • Disposal: Place in the lab's designated "Hazardous Solid Waste" drum.

C. Empty Containers
  • Triple Rinse: If the original container is empty, triple rinse it with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container.

  • Defacing: Deface the label and mark as "Empty." Dispose of the glass/plastic as standard lab trash or glass waste, depending on local policy.

Regulatory Compliance & Codes

Failure to classify fluorinated waste correctly is a primary cause of regulatory fines.

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) D001 Characteristic of Ignitability (if flash point < 60°C).[3]
EPA (RCRA) F-Listed (Potential)If spent solvents (e.g., DCM) are present, codes F001/F002 apply.[1][3][2]
DOT UN 1993 or UN 2924 Likely "Flammable Liquid, n.o.s." or "Flammable Liquid, Corrosive, n.o.s."[2] for transport.
SARA Title III Section 313 Reporting may be required for pyridine compounds depending on quantity.[3]

Note on "P" and "U" Lists: While specific isomers may not be explicitly named on the P or U lists, the "mixture rule" applies. If the waste exhibits characteristic hazards (Ignitability, Toxicity), it is regulated as hazardous waste [1].[2][5]

Emergency Response (Spills)[2][7]

In the event of a spill during transfer or disposal:

  • Evacuate & Ventilate: The vapors may cause respiratory irritation.[6]

  • PPE Upgrade: Wear a full-face respirator with organic vapor/acid gas cartridges if outside a fume hood.[1][3]

  • Containment: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels, as they increase fire load.

  • Decontamination: Clean the area with soap and water; collect all absorbent materials into the Solid Hazardous Waste stream.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Overview. Available at: [Link]

  • PubChem. 4-Fluoro-2-methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Fluoro-2-methoxy-6-methylpyridine

An essential component of advanced pharmaceutical synthesis and drug development, 4-Fluoro-2-methoxy-6-methylpyridine (CAS: 1227597-07-0) is a highly specialized fluorinated heterocyclic building block. While the introdu...

Author: BenchChem Technical Support Team. Date: February 2026

An essential component of advanced pharmaceutical synthesis and drug development, 4-Fluoro-2-methoxy-6-methylpyridine (CAS: 1227597-07-0) is a highly specialized fluorinated heterocyclic building block. While the introduction of fluorine and methoxy groups onto the pyridine ring enhances its reactivity for cross-coupling and substitution reactions, it fundamentally alters its toxicological and physical profile.

This guide provides drug development professionals and laboratory scientists with field-proven, procedurally rigorous safety protocols for handling this compound, moving beyond basic safety data sheets to explain the causality behind each safety requirement.

Risk Assessment & Mechanistic Hazards

To handle 4-Fluoro-2-methoxy-6-methylpyridine safely, one must understand how its molecular structure dictates its biological interaction. Pyridine rings are highly lipophilic, allowing them to readily disrupt lipid bilayers and absorb through the skin and respiratory mucosa [2]. The addition of a fluorine atom increases this lipophilicity and electrophilicity, potentially accelerating dermal penetration compared to unsubstituted pyridine.

Table 1: GHS Hazard Profile and Mechanistic Rationale [1]

GHS CodeHazard StatementMechanistic Rationale (Causality)
H302 Harmful if swallowedRapid absorption across the gastrointestinal mucosa; hepatic metabolism of the pyridine ring generates reactive, potentially toxic N-oxide intermediates.
H315 Causes skin irritationHigh lipophilicity strips epidermal lipids, causing localized inflammation, defatting, and barrier disruption.
H319 Causes serious eye irritationDirect interaction with corneal proteins and rapid dissolution of the protective tear film lipid layer.
H335 May cause respiratory irritationVapor inhalation triggers trigeminal nerve endings in the respiratory tract, leading to acute bronchospasm and mucosal erythema.

PPE Selection: Overcoming the "Nitrile Fallacy"

A critical operational failure in many laboratories is the default reliance on standard nitrile gloves for all organic chemical handling.

Hand Protection: Pyridine and its halogenated derivatives exhibit exceptional permeation rates through standard nitrile and latex elastomers, often achieving complete chemical breakthrough in under one minute [3]. The pyridine ring acts as a solvent for the polymer chains in nitrile rubber, causing rapid swelling, degradation, and subsequent dermal exposure.

  • Primary Layer (Mandatory): Butyl rubber gloves or PE/EVAL/PE laminate gloves (e.g., Silver Shield®). These materials provide hours of breakthrough resistance against pyridine derivatives.

  • Secondary Layer (Recommended): A thin outer layer of nitrile gloves can be worn over the laminate gloves to provide mechanical dexterity and grip. If a splash occurs, the outer nitrile glove must be stripped and replaced immediately.

Eye & Face Protection: Chemical splash goggles are mandatory. If scaling up the reaction (handling >100 mL or >100 g), a full-face shield must be worn over the goggles to protect the neck and face from pressurized blowouts.

Respiratory & Body Protection: A flame-resistant (FR) lab coat with knit cuffs and a chemical-resistant apron. All handling must occur within a certified chemical fume hood.

Operational Workflow: Dispensing & Reaction Setup

The following protocol ensures a self-validating system where environmental controls and PPE work in tandem to eliminate exposure risks.

Step-by-Step Dispensing Protocol:

  • Environmental Verification: Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizers and strong acids, which can trigger exothermic reactions with pyridines.

  • PPE Donning Sequence: Don the FR lab coat, chemical splash goggles, butyl rubber gloves, and outer nitrile grip gloves.

  • Vessel Equilibration: Place the receiving vessel (e.g., Schlenk flask) and the 4-Fluoro-2-methoxy-6-methylpyridine reagent bottle inside the fume hood. If the reagent is air- or moisture-sensitive, purge the system with inert gas (Argon/Nitrogen).

  • Extraction: Using a glass gas-tight syringe with a stainless steel needle, extract the required volume. Crucial Insight: Avoid plastic syringes (e.g., polypropylene) for prolonged storage or slow addition, as concentrated pyridine derivatives can leach plasticizers or degrade the barrel.

  • Transfer: Transfer the reagent dropwise to the reaction vessel to minimize aerosolization and control any potential exothermic heat of mixing.

  • Decontamination: Immediately rinse the syringe with a compatible solvent (e.g., acetone or methanol) into a designated halogenated organic waste container before removing the equipment from the hood.

Workflow Visualization

Workflow Start Start Procedure Hood Verify Fume Hood Face Velocity >100 fpm Start->Hood PPE Don PPE (Butyl Gloves, Goggles, Coat) Hood->PPE Handle Dispense 4-Fluoro-2-methoxy- 6-methylpyridine PPE->Handle Spill Spill Occurs? Handle->Spill Evacuate Evacuate & Isolate Allow Vapors to Clear Spill->Evacuate Yes Proceed Proceed with Chemical Synthesis Spill->Proceed No Absorb Apply Inert Absorbent (e.g., Vermiculite) Evacuate->Absorb Dispose Dispose as Hazardous Organic Waste Absorb->Dispose

Operational workflow for handling 4-Fluoro-2-methoxy-6-methylpyridine and spill response.

Spill Containment and Disposal Plan

Because pyridine derivatives are highly volatile and possess a low odor threshold (often described as a nauseating, fish-like smell), spills must be managed rapidly to prevent laboratory-wide vapor contamination.

Immediate Spill Response Protocol:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the room and allow the HVAC system to clear the initial vapor cloud.

  • Suppress: Eliminate all ignition sources. 4-Fluoro-2-methoxy-6-methylpyridine should be treated as a combustible liquid.

  • Absorb (Material Selection is Critical): Do NOT use combustible absorbents like sawdust. Apply an inert, inorganic absorbent such as vermiculite, dry sand, or proprietary diatomaceous earth spill pads over the liquid.

  • Collect: Using non-sparking tools (e.g., a polypropylene dustpan), scoop the absorbed mixture into a high-density polyethylene (HDPE) or glass waste container.

  • Neutralize the Surface: Wash the spill surface with a mild detergent and water solution, or wipe down with a dilute acid (like 5% acetic acid) to neutralize residual basic pyridine amines, followed by a water rinse.

Disposal Logistics: Do not discharge any pyridine derivative into the municipal sewer system. The compound is toxic to aquatic life. Collect all reaction byproducts, contaminated gloves, and spill absorbents into clearly labeled "Halogenated Organic Waste" containers. Ensure waste containers are kept tightly sealed and stored in a secondary containment tray away from oxidizing waste streams until collected by a certified hazardous waste disposal vendor.

References

  • BLD Pharm. "4-Fluoro-2-methoxy-6-methylpyridine Safety Data Sheet.
  • National Center for Biotechnology Information (NCBI). "HEALTH EFFECTS - Toxicological Profile for Pyridine.
  • USA Scientific. "Chemical Resistance of Latex and Nitrile Gloves.
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